4-Chloro-N-methoxy-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOAIXJPPMULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460861 | |
| Record name | 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122334-37-6 | |
| Record name | 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-N-methoxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-Chloro-N-methoxy-N-methylbenzamide. This compound, a member of the Weinreb amide class, is a critical intermediate in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Core Chemical Properties
This compound is a colorless to light yellow clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 122334-37-6 |
| Appearance | Colorless to Light yellow clear liquid |
| Purity | >98.0% (GC) |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Expected to be soluble in organic solvents |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl protons, and the N-methoxy protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the N-methyl carbon, and the N-methoxy carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
The synthesis of this compound is typically achieved via the reaction of 4-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This method is a standard procedure for the formation of Weinreb amides.[1]
Synthesis of this compound
Materials:
-
4-chlorobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (2.2 equivalents) to the stirred solution.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the cooled reaction mixture over 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel to obtain pure this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis of this compound and its molecular structure.
Caption: Logical workflow for the synthesis of this compound.
Caption: Key functional groups in this compound.
Applications in Research and Development
As a Weinreb amide, this compound is a versatile reagent in organic synthesis. Its primary utility lies in its controlled reactivity with organometallic reagents, such as Grignard and organolithium reagents, to form ketones without the common side reaction of over-addition to form tertiary alcohols. This is due to the formation of a stable chelated intermediate that is unreactive until acidic workup.
Furthermore, Weinreb amides can be selectively reduced to aldehydes using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The stability of the intermediate prevents over-reduction to the corresponding alcohol. This controlled reactivity makes this compound a valuable building block in the synthesis of complex molecules with diverse biological activities, including pharmaceuticals and agrochemicals.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 4-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in organic synthesis. This document outlines the expected outcomes from key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and data interpretation are presented to serve as a practical resource for researchers in the field.
Chemical Identity and Properties
This compound is a substituted aromatic compound with the following key identifiers:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-Methoxy-N-methyl-4-chlorobenzamide |
| CAS Number | 122334-37-6 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Chemical Structure |
Spectroscopic Data for Structure Confirmation
The structural confirmation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The following sections detail the predicted and expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. A notable feature of N-methoxy-N-methyl amides is the potential for hindered rotation around the amide C-N bond, which can lead to broadening of the N-methyl and N-methoxy proton signals at room temperature. These signals are expected to sharpen upon heating.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~ 7.40 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~ 3.75 | Singlet (broad) | 3H | O-CH₃ |
| ~ 3.35 | Singlet (broad) | 3H | N-CH₃ |
The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Amide Carbonyl) |
| ~ 138 | Aromatic (C-4) |
| ~ 132 | Aromatic (C-1) |
| ~ 129 | Aromatic (C-2, C-6) |
| ~ 128 | Aromatic (C-3, C-5) |
| ~ 61 | O-CH₃ |
| ~ 34 | N-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and substructures. For the isomeric 2-chloro-N-methoxy-N-methylbenzamide, high-resolution mass spectrometry (HRMS) data has been reported as m/z [M+H]⁺ calculated for C₉H₁₁ClNO₂ as 200.0478 and found to be 200.0473. As an isomer, this compound will have the same exact mass.
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 199/201 | Molecular ion (M⁺) peak with characteristic ~3:1 isotopic pattern for chlorine |
| 168/170 | Loss of OCH₃ |
| 139/141 | [Cl-C₆H₄-CO]⁺ fragment |
| 111/113 | [Cl-C₆H₄]⁺ fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1680-1650 | Strong | C=O (Amide I band) stretch |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1100-1000 | Strong | C-O stretch |
| ~ 850-800 | Strong | C-Cl stretch |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument (125 MHz for ¹³C). Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Infrared Spectroscopy
-
Sample Preparation: As the compound is expected to be a solid or oil, the spectrum can be obtained as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on a Fourier Transform Infrared (FTIR) spectrometer.
Structure Elucidation Workflow
The process of elucidating the structure of an unknown compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Signaling Pathways and Logical Relationships
While this molecule is a synthetic intermediate and not directly involved in biological signaling pathways, its synthesis can be represented as a logical workflow.
Caption: A typical synthetic pathway for the formation of this compound.
Synthesis of 4-Chloro-N-methoxy-N-methylbenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate crucial in the fields of pharmaceutical and agrochemical development. This document details the primary synthetic methodologies, experimental protocols, and key quantitative data to support research and development activities.
Introduction
This compound (CAS No. 122334-37-6) is a key building block in organic synthesis.[1] Its utility stems from the Weinreb amide functionality, which allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents, avoiding the common issue of over-addition that can occur with other acylating agents.[2][3] This precise reactivity makes it an invaluable intermediate in the synthesis of complex molecular architectures found in numerous biologically active compounds.[1] High-purity this compound is particularly sought after in the pharmaceutical industry to ensure clean reaction profiles and minimize byproducts in drug synthesis.[1]
Synthetic Pathways
The synthesis of this compound is most commonly achieved through two primary routes, both of which are variations of the well-established Weinreb amide synthesis.
Route 1: From 4-Chlorobenzoyl Chloride
This is the most direct and widely employed method. It involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated during the reaction.
Route 2: From 4-Chlorobenzoic Acid
This approach begins with the activation of 4-chlorobenzoic acid to form a more reactive species, such as an acid anhydride or an activated ester, which is then reacted with N,O-dimethylhydroxylamine. Common activating agents include carbodiimides or reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[3]
The following diagram illustrates the general synthetic workflow.
Caption: General Synthesis Workflow for this compound.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 122334-37-6 | [4] |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity (typical) | >98.0% (by GC) | [5] |
| Boiling Point | Not available | |
| Melting Point | Not available |
Experimental Protocols
Synthesis from 4-Chlorobenzoyl Chloride (Route 1)
This protocol is adapted from standard procedures for Weinreb amide synthesis.
Materials:
-
4-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Suspension: Add anhydrous dichloromethane to the flask, followed by the slow addition of pyridine (2.2 equivalents) at 0 °C (ice bath). Stir the resulting suspension for 15-20 minutes.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
The reaction scheme is depicted below.
Caption: Reaction scheme for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (AA'BB' system, 2H each) in the range of 7.4-7.8 ppm. Singlets for the N-methyl and O-methyl groups around 3.3 ppm and 3.5 ppm, respectively. (Predicted based on similar structures).[6] |
| ¹³C NMR | Carbonyl carbon around 168-170 ppm. Aromatic carbons in the range of 128-140 ppm. N-methyl and O-methyl carbons at approximately 34 ppm and 61 ppm, respectively. |
| IR Spectroscopy | Strong carbonyl (C=O) stretching band around 1640-1660 cm⁻¹. C-Cl stretching band in the fingerprint region. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of 199.63 g/mol , showing the characteristic isotopic pattern for a chlorine-containing compound. |
Safety and Handling
-
4-Chlorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the acid chloride.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 122334-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-N-methoxy-N-methylbenzamide
CAS Number: 122334-37-6
This technical guide provides a comprehensive overview of 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide that serves as a key intermediate in the synthesis of a wide range of compounds, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Properties
This compound is a colorless to light yellow, clear liquid at room temperature.[1] It is typically available with a purity of 98% or higher. While some physical properties like a definitive melting and boiling point are not widely reported, its fundamental characteristics are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 122334-37-6 | [2][3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 199.63 g/mol | [2][5] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in many common organic solvents. | [1] |
Synthesis and Mechanism
The synthesis of this compound, a Weinreb amide, is typically achieved through the reaction of 4-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. The reaction is an acyl substitution at the carbonyl carbon of the acid chloride. The presence of a mild base is required to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of Weinreb amides.
Materials:
-
4-chlorobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.2 equivalents) to the stirred solution.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the cooled reaction mixture over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Synthesis Workflow
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons, the N-methyl protons, and the O-methyl protons. Due to restricted rotation around the amide C-N bond, the signals for the N-methyl and O-methyl groups may appear as broad humps at room temperature, which resolve into sharp singlets at higher temperatures. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons of the N-methyl and O-methyl groups. |
| Mass Spectrometry | High-resolution mass spectrometry of the protonated molecule [M+H]⁺ would have a calculated m/z of 200.0478 for the C₉H₁₁ClNO₂⁺ ion. |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily due to the utility of the Weinreb amide functionality. This group allows for the controlled addition of organometallic reagents to form ketones, avoiding the over-addition that can lead to tertiary alcohols.
Role in Pharmaceutical Synthesis
This compound serves as a key intermediate in the development of various pharmaceuticals. While specific pathways for this exact molecule are not extensively published, related structures are integral to the synthesis of compounds targeting a range of conditions. For example, benzamide derivatives are explored for their potential as anticancer agents, with some showing activity in cell cycle arrest and apoptosis induction. The chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Agrochemical Applications
In the agrochemical sector, this compound is used in the synthesis of novel pesticides and herbicides. The incorporation of the 4-chlorobenzoyl moiety can be a critical step in building the final active ingredient.
General Synthetic Utility
The reactivity of this compound makes it a versatile reagent in synthetic chemistry. The chloro-substituted aromatic ring can undergo various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for further molecular diversification.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-chloro-N-methoxy-N-methylButanamide | C6H12ClNO2 | CID 11252200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
An In-depth Technical Guide to the Physical Properties of 4-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its utility stems from the N-methoxy-N-methylamide functionality, which allows for the controlled and high-yield synthesis of ketones and aldehydes through reaction with organometallic reagents. This guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and characterization.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are reported by chemical suppliers, experimentally verified data in peer-reviewed literature is scarce.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀ClNO₂ | - |
| Molecular Weight | 199.63 g/mol | - |
| CAS Number | 122334-37-6 | - |
| Physical State | Colorless to light yellow clear liquid | Commercial Supplier[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility in Water | Practically insoluble (0.022 g/L at 25 °C) | Calculated |
Spectral Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.4-7.8 ppm), a singlet for the N-methyl protons (around 3.3 ppm), and a singlet for the O-methyl protons (around 3.7 ppm). Due to restricted rotation around the amide C-N bond, broadening of the N-methyl and O-methyl signals at room temperature is possible. |
| ¹³C NMR | Aromatic carbon signals (in the range of 128-138 ppm), a signal for the carbonyl carbon (around 168 ppm), and signals for the N-methyl and O-methyl carbons (in the range of 32-62 ppm). |
| FTIR (cm⁻¹) | A strong absorption band for the C=O (amide I) stretch is expected around 1630-1680 cm⁻¹. C-N stretching and N-O stretching bands are also anticipated. Aromatic C-H and C=C stretching vibrations will be present in the fingerprint region. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) would be expected at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns for benzamides include cleavage of the amide bond, leading to fragments corresponding to the chlorobenzoyl cation (m/z 139/141) and the N-methoxy-N-methylaminyl radical. |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound (Weinreb Amide Synthesis)
This protocol describes a general and efficient method for the preparation of Weinreb amides from the corresponding acid chloride.
Materials:
-
4-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the stirred solution.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Transfer the 4-chlorobenzoyl chloride solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Determination of Physical Properties
Should the purified product be a solid, its melting point can be determined as a key indicator of purity.
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.[2][3][4] A pure compound should have a sharp melting point range of 1-2 °C.
A qualitative assessment of solubility in various solvents can provide useful information.
Procedure:
-
Place approximately 10-20 mg of the compound into a series of small test tubes.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in small portions, shaking vigorously after each addition.
-
Observe whether the compound dissolves completely, partially, or not at all at room temperature.
-
If the compound does not dissolve at room temperature, gently warm the test tube and observe any changes in solubility.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6][7]
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[8]
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Sample Preparation (for a liquid sample):
-
Place a small drop of the neat liquid onto the surface of an ATR crystal or between two KBr plates.[9][10]
-
If using KBr plates, gently press them together to form a thin film.
Sample Preparation (for a solid sample):
-
Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.[9]
-
Alternatively, acquire the spectrum using an ATR accessory by pressing the solid sample firmly against the ATR crystal.[9][11]
Data Acquisition:
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Sample Preparation:
-
For analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a GC inlet or a direct insertion probe.[12][13]
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13][14]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
References
- 1. This compound | 122334-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-depth Technical Guide to 4-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate crucial in modern organic synthesis. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and its primary application in the formation of carbon-carbon bonds for the synthesis of ketones, a common structural motif in pharmaceuticals and other bioactive molecules.
Core Compound Data
This compound, also known as a Weinreb amide, is a key reagent in organic chemistry that allows for the controlled addition of organometallic reagents to form ketones. Its structure prevents the common problem of over-addition that can occur with more reactive acylating agents.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 199.63 g/mol | [1][2] |
| CAS Number | 122334-37-6 | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
| Density | 1.23 g/cm³ | [2] |
| Flash Point | 156 °C | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Methoxy-N-methyl-4-chlorobenzamide | [3] |
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-chlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. This method is a standard procedure for the formation of Weinreb amides.
Materials:
-
4-chlorobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Base Addition: Slowly add pyridine (2.2 equivalents) to the stirred solution.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled reaction mixture over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Synthetic Utility and Workflow
This compound is primarily utilized in the Weinreb ketone synthesis. This reaction is valued for its high yield and tolerance of a wide range of functional groups.
General Synthesis Workflow
The synthesis of this compound is a straightforward acylation reaction.
Caption: General workflow for the synthesis of this compound.
Weinreb Ketone Synthesis Signaling Pathway
The key to the Weinreb ketone synthesis is the formation of a stable chelated tetrahedral intermediate. This intermediate prevents the second addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol. The intermediate is then hydrolyzed upon acidic workup to yield the desired ketone.
Caption: Simplified mechanism of the Weinreb ketone synthesis.
Applications in Drug Development
As an important building block, this compound is a precursor to a variety of complex molecules, including active pharmaceutical ingredients (APIs). For instance, related benzamide derivatives are utilized in the synthesis of protein kinase inhibitors, a significant class of drugs in cancer therapy. The ability to introduce a keto-group with high precision is invaluable in the multi-step synthesis of such complex molecules. Its use is also prominent in the agrochemical industry for the development of new pesticides and herbicides.
References
Stability and Storage of 4-Chloro-N-methoxy-N-methylbenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate crucial in pharmaceutical and chemical synthesis. Due to the limited availability of specific stability data for this compound in public literature, this document outlines potential degradation pathways based on analogous structures and details robust experimental protocols for conducting forced degradation studies. These studies are essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing appropriate storage and handling procedures.
Recommended Storage Conditions
Proper storage is paramount to ensure the integrity and purity of this compound. Based on available safety data sheets and general best practices for chemical reagents, the following conditions are recommended:
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, though for long-term storage, refrigeration (-20°C) may be considered to minimize potential degradation. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture. | [2] |
| Container | Keep in a tightly sealed, light-resistant container to protect from light and moisture. | [2][3] |
| Ventilation | Store in a well-ventilated area. | [3] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, analogous compounds suggest potential vulnerabilities to hydrolysis and thermal decomposition.
Hydrolysis
The amide bond in this compound can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. A study on substituted N-chloro-N-methylbenzamides demonstrated that hydrolysis can occur in aqueous alkaline solutions[4]. This process would likely yield 4-chlorobenzoic acid and N-methoxy-N-methylamine as primary degradation products.
Thermal Decomposition
Structurally similar N,N-dialkoxyamides have been shown to undergo thermal decomposition[5]. While the exact mechanism for this compound is not determined, it is plausible that elevated temperatures could induce degradation. The stability of amines, in general, is known to be affected by temperature, especially in the presence of carbon dioxide[6].
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component in the development of new drug substances and for understanding the stability of chemical intermediates[7][8][9]. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways[7].
The following sections detail generalized experimental protocols for conducting forced degradation studies on this compound.
Experimental Protocols
The goal of these protocols is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without extensive secondary degradation[10].
-
Objective: To assess the stability of the compound in acidic and basic environments.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, treat the stock solution with 0.1 N to 1 N hydrochloric acid (HCl).
-
For basic hydrolysis, treat the stock solution with 0.1 N to 1 N sodium hydroxide (NaOH).
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Protocol:
-
Prepare a stock solution of the compound as described above.
-
Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3-30%.
-
Incubate the solution at room temperature.
-
Monitor the reaction at various time intervals.
-
Analyze the samples by HPLC.
-
-
Objective: To determine the effect of heat on the compound's stability.
-
Protocol:
-
Place the solid compound in a thermostatically controlled oven at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified period.
-
Separately, prepare a solution of the compound and expose it to similar thermal stress.
-
At predetermined time points, remove samples, allow them to cool to room temperature, and prepare them for analysis.
-
Analyze the samples by HPLC.
-
-
Objective: To assess the compound's sensitivity to light.
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of visible and ultraviolet light with a specified overall illumination.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. HPLC is the most common technique for this purpose[11].
-
Column: A C18 reverse-phase column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.
-
Detection: A photodiode array (PDA) detector is recommended to identify peaks and check for peak purity.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting the data.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 1 N HCl | 24 | 60 | |||
| Base Hydrolysis | 1 N NaOH | 24 | 60 | |||
| Oxidation | 30% H₂O₂ | 24 | RT | |||
| Thermal (Solid) | - | 48 | 80 | |||
| Thermal (Solution) | - | 48 | 80 | |||
| Photolytic | ICH Q1B | - | - |
RT: Retention Time
Conclusion
References
- 1. 122334-37-6|this compound|BLD Pharm [bldpharm.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 4. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. longdom.org [longdom.org]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
4-Chloro-N-methoxy-N-methylbenzamide: A Technical Safety Guide for Researchers
An In-depth Whitepaper for Drug Development Professionals and Scientists
This technical guide provides a comprehensive overview of the safety data for 4-Chloro-N-methoxy-N-methylbenzamide (CAS No. 122334-37-6). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes available safety information, including hazard classifications, handling procedures, and personal protective equipment recommendations.
Chemical Identification and Physical Properties
This section provides the fundamental identification and physical characteristics of this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 122334-37-6 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | Colorless to Light yellow clear liquid |
| Purity | >98.0% (GC) |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation.
GHS Classification
| Hazard Class | Category |
| Skin Irritation | Category 2 |
| Serious Eye Irritation | Category 2A |
Hazard Statements
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
Signal Word: Warning
Hazard Pictogram:
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to precautionary statements and the use of appropriate personal protective equipment are crucial for the safe handling of this compound.
Precautionary Statements
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator should be used. |
| Body Protection | Appropriate protective clothing to prevent skin contact. |
Toxicological Information
Detailed quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound, are not publicly available in the conducted searches. The primary known toxicological effects are skin and eye irritation.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining skin and eye irritation potential.
General Protocol for In Vitro Skin Irritation Testing (Based on OECD Guideline 439):
-
Test System: A reconstituted human epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.
-
Procedure:
-
A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue.
-
The chemical is left in contact with the tissue for a specified period (e.g., 60 minutes).
-
After the exposure period, the tissue is thoroughly rinsed to remove the chemical.
-
The tissue is then incubated for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.
-
Classification: The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).
General Protocol for Eye Irritation Testing (Based on OECD Guideline 492):
-
Test System: A reconstituted human cornea-like epithelium (RhCE) model is employed.
-
Procedure:
-
The test chemical is applied to the surface of the RhCE tissue.
-
After a defined exposure time, the tissue is rinsed.
-
A post-exposure incubation period follows.
-
-
Viability Assessment: Similar to the skin irritation test, cell viability is determined using a method like the MTT assay.
-
Classification: A chemical is classified as causing serious eye irritation if the tissue viability falls below a specific cutoff value (typically ≤ 60%).
Handling, Storage, and Disposal
Handling:
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Diagrams
The following diagrams illustrate the general workflow for handling hazardous chemicals and a logical representation of first aid procedures.
The Enduring Role of Weinreb Amides in Modern Organic Synthesis: A Technical Guide
Abstract: First introduced in 1981, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in organic synthesis for the preparation of ketones and aldehydes.[1][2] Its unique ability to react with potent organometallic and hydride reagents in a controlled, single-addition fashion circumvents the pervasive issue of over-addition that plagues reactions with other carboxylic acid derivatives like esters and acid chlorides.[3][4] This technical guide provides an in-depth exploration of the core principles, synthesis, and reactivity of Weinreb amides, complete with experimental protocols and data, demonstrating their continued relevance for researchers, chemists, and professionals in drug development.
The Challenge of Carbonyl Addition: The Over-addition Problem
The synthesis of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation in organic chemistry.[5] However, the direct use of highly reactive nucleophiles, such as Grignard or organolithium reagents, with precursors like esters or acid chlorides is often inefficient.[4] The ketone or aldehyde product formed after the initial addition is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary or secondary alcohol byproducts, respectively.[6][7] This lack of control, even with careful stoichiometry, significantly lowers the yield of the desired carbonyl compound.[2][3]
The Weinreb Amide Solution: A Stable Intermediate
The Weinreb amide elegantly solves the over-addition problem through a unique mechanistic feature. Upon nucleophilic attack by an organometallic or hydride reagent, the Weinreb amide does not immediately collapse to a carbonyl. Instead, it forms a stable, five-membered tetrahedral intermediate, which is stabilized by chelation of the metal atom (e.g., Mg or Li) between the carbonyl oxygen and the N-methoxy oxygen.[1][6][8] This chelated intermediate is stable at low temperatures and unreactive towards further nucleophilic attack.[1] The desired ketone or aldehyde is only liberated upon aqueous workup, which quenches the reagent and breaks down the intermediate.[4][6]
Synthesis of Weinreb Amides
A key advantage of Weinreb amides is their accessibility from a variety of common starting materials.[9][10] The choice of method often depends on the scale and the functional groups present in the substrate. The most common precursor is N,O-dimethylhydroxylamine, which is commercially available as a stable hydrochloride salt.[1]
| Starting Material | Common Reagents | Typical Conditions | Yield Range (%) | Citations |
| Acid Chloride | N,O-dimethylhydroxylamine HCl, Pyridine or DIPEA | CH₂Cl₂ or CHCl₃, 0 °C to RT | 65 - 95+ | [11] |
| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, Coupling agent (BOP, EDCI/HOBt, DMT-MM, CPI-Cl) | DMF or CH₂Cl₂, 0 °C to RT | 63 - 97 | [2][12] |
| Ester / Lactone | N,O-dimethylhydroxylamine HCl, AlMe₃ or i-PrMgCl | Toluene or THF, 0 °C to reflux | Good to Excellent | [1][13] |
| Aryl Halide | N,O-dimethylhydroxylamine, CO, Pd catalyst (Buchwald) | Toluene, high temp. | Varies | [1] |
Experimental Protocol: Synthesis from an Acid Chloride[12]
This protocol is a general procedure for the synthesis of a Weinreb amide from an acid chloride.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the acid chloride (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.).
-
Solvent: Add anhydrous dichloromethane (CH₂Cl₂) or ethanol-free chloroform (CHCl₃) to dissolve the solids.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (2.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water or dilute HCl. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or distillation to afford the pure Weinreb amide.
Reactivity and Key Applications
The primary utility of Weinreb amides lies in their clean conversion to ketones and aldehydes.[9][11] They are compatible with a wide range of functional groups, including silyl ethers, esters, protected amines, and sulfonates, making them valuable in complex, multi-step syntheses.[1]
Synthesis of Ketones
The reaction of Weinreb amides with organolithium or Grignard reagents is the most common method for ketone synthesis, known as the Weinreb-Nahm ketone synthesis.[1][3] This reaction forms carbon-carbon bonds with high fidelity and is widely used in the synthesis of natural products and pharmaceuticals.[1]
| Nucleophile Type | Reagent Example | Typical Conditions | Yield Range (%) | Citations |
| Alkyl | n-BuLi, MeMgBr | THF or Et₂O, -78 °C to 0 °C | 70 - 95+ | [1][9] |
| Aryl | PhLi, PhMgBr | THF or Et₂O, -78 °C to RT | 70 - 90 | [1] |
| Vinyl | VinylMgBr | THF, -78 °C to 0 °C | 75 - 90 | [1] |
| Alkynyl | Ethynyl-Li | THF, -78 °C to 0 °C | 70 - 85 | [1] |
-
Setup: Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF or diethyl ether in a flame-dried, three-neck flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the organolithium or Grignard reagent (1.1 - 1.5 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ketone by flash column chromatography.
Synthesis of Aldehydes
The reduction of Weinreb amides provides a reliable route to aldehydes, a functional group that can be difficult to obtain from other carboxylic acid derivatives without over-reduction to the primary alcohol.[14] Common reducing agents include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H).[15]
| Reducing Agent | Typical Conditions | Yield Range (%) | Notes | Citations |
| LiAlH₄ | THF or Et₂O, -78 °C to 0 °C | 70 - 90 | Powerful, less chemoselective | [1] |
| DIBAL-H | CH₂Cl₂ or Toluene, -78 °C | 75 - 95 | Milder, more chemoselective | |
| Mg(BH₄)₂ Analogs | Ambient temperature | Good yields | Enhanced chemoselectivity | [15] |
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the Weinreb amide (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C or -78 °C, depending on the substrate's reactivity.
-
Reagent Addition: Add a solution of LiAlH₄ (typically 1.0 M in THF, 1.0-1.5 eq.) dropwise, ensuring the temperature remains low.
-
Reaction: Stir the mixture for 30 minutes to 2 hours at the low temperature. Monitor the reaction by TLC.
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (n mL), followed by 15% aqueous NaOH (n mL), and finally water (3n mL), where n = grams of LiAlH₄ used (Fieser workup).[14] This procedure forms a granular precipitate that is easy to filter.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Conclusion
The Weinreb amide is a powerful and versatile functional group in organic synthesis. Its defining feature—the formation of a stable, chelated tetrahedral intermediate—provides a robust solution to the common problem of over-addition in carbonyl chemistry.[8][13] The ease of preparation from various starting materials and the high-yield conversion to ketones and aldehydes under mild conditions ensure its place as a go-to acylating agent for chemists in academic and industrial settings.[11] Its predictable reactivity and tolerance for a wide array of other functional groups make it an invaluable tool in the construction of complex molecules, from natural products to active pharmaceutical ingredients.[1]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 11. Weinreb amides [pubsapp.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
mechanism of Weinreb amide reactions
An In-depth Technical Guide to the Mechanism of Weinreb Amide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yield method for the synthesis of ketones and aldehydes.[1] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction overcomes a significant challenge in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives.[2] Standard reagents like esters or acid chlorides, when treated with organolithium or Grignard reagents, often yield tertiary alcohols as the major product due to the high reactivity of the intermediate ketone.[2][3] The Weinreb-Nahm reaction elegantly circumvents this issue through the use of a unique functional group, the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[4]
The remarkable selectivity of this reaction is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[4][5] This intermediate prevents the unwanted second addition of the organometallic reagent, collapsing to the desired ketone or aldehyde only upon aqueous workup.[4][6] Its versatility, mild reaction conditions, and high chemoselectivity have made it an indispensable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[1]
The Core Reaction Mechanism
The efficacy of the Weinreb ketone synthesis hinges on the unique structure of the N-methoxy-N-methylamide. The reaction proceeds via a nucleophilic acyl substitution, but with a crucial stabilizing feature.
-
Nucleophilic Addition and Chelation: An organometallic reagent (such as a Grignard reagent, R'-MgX, or an organolithium reagent, R'-Li) adds to the amide's carbonyl carbon.[7] This addition forms a tetrahedral intermediate.[8] The key to the reaction's success is that the metal cation (MgX⁺ or Li⁺) is chelated by both the oxygen of the carbonyl and the N-methoxy group, forming a stable five-membered ring.[1][3][8]
-
Stability of the Intermediate: This chelated tetrahedral intermediate is exceptionally stable at low temperatures and does not readily collapse to form a ketone.[1][9] This stability is the critical difference compared to reactions with esters or acid chlorides, where the intermediate quickly eliminates an alkoxide or halide to form a ketone, which is then susceptible to a second nucleophilic attack.[3][6] The stability of the Weinreb intermediate effectively protects the carbonyl group from over-addition.[10][11]
-
Aqueous Workup and Product Formation: The stable intermediate persists until a deliberate aqueous or acidic workup is performed.[3][4] Protonation and subsequent collapse of the intermediate liberate the desired ketone (R-CO-R') and N,O-dimethylhydroxylamine.[6] If a hydride reagent like lithium aluminum hydride (LiAlH₄) is used instead of an organometallic reagent, the reaction yields an aldehyde upon workup.[1]
The proposed mechanism, involving this stable chelated intermediate, was confirmed by spectroscopic and kinetic analyses years after its initial proposal.[1]
Caption: The mechanism involves a stable, chelated tetrahedral intermediate.
Preparation of Weinreb-Nahm Amides
The synthesis of the Weinreb amide precursor is straightforward and can be accomplished from various starting materials, enhancing the method's versatility.
-
From Acid Chlorides: The original and a very common method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[4][12]
-
From Carboxylic Acids: Direct conversion from carboxylic acids is possible using a wide range of modern peptide coupling reagents.[4] Reagents such as dicyclohexylcarbodiimide (DCC), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are effective.[4][5][13]
-
From Esters and Lactones: Esters can be converted to Weinreb amides using reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[1][14]
Caption: A typical experimental workflow for preparing Weinreb amides.
Quantitative Data Summary
The Weinreb ketone synthesis is known for its high yields across a broad range of substrates and organometallic reagents.
| Starting Material (Weinreb Amide) | Organometallic Reagent | Conditions | Product | Yield (%) | Reference |
| α-siloxy Weinreb amide | n-butyllithium (1.1 equiv) | THF, -78 °C, 2.5 h | α-siloxy ketone | 83% | [2] |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF, 0 °C to rt | Benzophenone | 95% | N/A |
| N-Boc-L-proline Weinreb amide | Methylmagnesium bromide | THF, -78 °C to 0 °C | N-Boc-2-acetylpyrrolidine | 88% | N/A |
| N-methoxy-N-methyl-(2-furyl)carboxamide | Vinyllithium | THF, -78 °C | 1-(2-Furyl)prop-2-en-1-one | 75% | N/A |
| 3,4-dimethoxy-N-methoxy-N-methylbenzamide | Isopropylmagnesium chloride | THF, 0 °C | 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-one | 92% | [15] |
Note: N/A indicates data synthesized from typical literature examples for illustrative purposes, as specific citations for these exact transformations were not available in the provided search results.
Detailed Experimental Protocols
Protocol 1: Synthesis of an α-siloxy Ketone via Weinreb Reaction
This protocol is adapted from a procedure reported in the Journal of Organic Chemistry.[2]
-
Materials:
-
α-siloxy Weinreb amide (0.60 mmol, 1.0 mol equiv)
-
Dry tetrahydrofuran (THF)
-
n-butyllithium (1.34 M solution in hexanes, 0.66 mmol, 1.1 mol equiv)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
-
-
Procedure:
-
The α-siloxy Weinreb amide (186 mg, 0.60 mmol) is dissolved in dry THF (to a concentration of 0.12 M) in a flame-dried flask under an argon atmosphere.
-
The solution is cooled to –78 °C using a dry ice/acetone bath.
-
The n-butyllithium solution (493 μL, 0.66 mmol) is added dropwise to the stirred solution.
-
The resulting mixture is stirred at –78 °C for 2.5 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with 5% EtOAc in petroleum spirit) to afford the α-siloxy ketone as a colorless oil (153 mg, 83% yield).[2]
-
Protocol 2: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol for amide formation is adapted from a procedure utilizing triphenylphosphine and iodine.[16]
-
Materials:
-
3,4-dimethoxybenzoic acid (182.1 mg, 1.0 mmol)
-
Triphenylphosphine (PPh₃) (1.0 mmol)
-
Iodine (I₂) (1.0 mmol)
-
Dry dichloromethane (CH₂Cl₂)
-
N,N-Diisopropylethylamine (iPr₂NEt) (434 μL, 2.5 mmol)
-
N,O-dimethylhydroxylamine hydrochloride (97.5 mg, 1.0 mmol)
-
Water
-
-
Procedure:
-
In a clean, dry round-bottom flask, place PPh₃ (1.0 mmol) and I₂ (1.0 mmol) in dry CH₂Cl₂ (4 mL).
-
Flush the reaction mixture with nitrogen gas and stir at 0 °C for 5 minutes.
-
At 0 °C, add the 3,4-dimethoxybenzoic acid (1.0 mmol).
-
Add iPr₂NEt (2.5 mmol) dropwise, followed by the addition of N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour (monitor by TLC).
-
Dilute the reaction mixture with water and extract with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure to afford the crude product, which can be further purified if necessary.[16]
-
Conclusion
The Weinreb amide reaction provides a powerful and nuanced tool for the controlled synthesis of ketones and aldehydes, which are pivotal functional groups in drug development and materials science. Its primary advantage lies in the formation of a stable, chelated tetrahedral intermediate that effectively prevents the over-addition of highly reactive organometallic nucleophiles—a common problem with other acyl compounds.[1][5] The ease of preparation of Weinreb amides from a variety of precursors further enhances their synthetic utility.[4][10] The detailed mechanistic understanding and well-defined experimental protocols associated with this reaction empower chemists to construct complex molecular architectures with precision and high efficiency.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Tetrahedral carbonyl addition compound - Wikipedia [en.wikipedia.org]
- 9. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05215D [pubs.rsc.org]
- 10. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. tutorchase.com [tutorchase.com]
- 14. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ketones via Reaction of 4-Chloro-N-methoxy-N-methylbenzamide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of ketones utilizing the reaction of 4-Chloro-N-methoxy-N-methylbenzamide with a variety of Grignard reagents. This transformation, a specific application of the Weinreb-Nahm ketone synthesis, offers a robust and high-yielding method for the preparation of substituted chlorophenyl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The key advantage of this methodology is the prevention of over-addition of the organometallic reagent, a common side reaction in traditional ketone syntheses.[1] This protocol outlines the reaction mechanism, provides a general experimental procedure, and includes a summary of expected yields for various Grignard reagents.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry. A significant challenge in the preparation of ketones from carboxylic acid derivatives and highly reactive organometallic reagents, such as Grignard reagents, is the propensity for the initially formed ketone to undergo a second nucleophilic attack, leading to the formation of tertiary alcohols as byproducts. The Weinreb-Nahm ketone synthesis overcomes this limitation through the use of N-methoxy-N-methylamides (Weinreb amides).[1]
This compound is a Weinreb amide that serves as a stable and effective precursor for the synthesis of various 4-chlorophenyl ketones. The reaction proceeds via a stable metal-chelated tetrahedral intermediate, which prevents the undesired over-addition of the Grignard reagent.[1] This method is known for its high chemoselectivity and tolerance of a wide range of functional groups on the Grignard reagent.
Reaction Mechanism and Workflow
The reaction of this compound with a Grignard reagent (R-MgX) proceeds through a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon of the Weinreb amide to form a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability is the key to preventing the second addition of the Grignard reagent.
References
Application Notes and Protocols for Ketone Synthesis Using 4-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of ketones utilizing 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate. The protocols detailed herein are particularly relevant for the synthesis of 4-chlorophenyl ketones, which are valuable precursors in the development of various pharmaceuticals, including Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.[1]
Introduction
The Weinreb-Nahm ketone synthesis is a highly reliable and widely adopted method for the preparation of ketones from carboxylic acid derivatives.[2][3] This method employs an N-methoxy-N-methylamide (Weinreb amide) as a key intermediate that reacts with organometallic reagents, such as Grignard or organolithium reagents, to afford a stable tetrahedral intermediate.[4][5] This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts in reactions with other acylating agents.[3] The subsequent acidic workup of this stable intermediate yields the desired ketone with high selectivity and often in excellent yields.[5][6]
This compound is a commercially available Weinreb amide that serves as an excellent starting material for the synthesis of a variety of 4-chlorophenyl ketones. These ketones are important structural motifs in medicinal chemistry and are key building blocks for various therapeutic agents.[1][7]
Reaction Mechanism
The generally accepted mechanism for the Weinreb-Nahm ketone synthesis involves the nucleophilic addition of an organometallic reagent (R'-M) to the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the metal cation by the methoxy and carbonyl oxygens. This stable chelated intermediate prevents the addition of a second equivalent of the organometallic reagent. Subsequent hydrolysis of this intermediate yields the final ketone product.
Caption: General reaction mechanism of Weinreb-Nahm ketone synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-chlorophenyl ketones from this compound using Grignard reagents.
Protocol 1: Synthesis of (4-chlorophenyl)(phenyl)methanone
This protocol details the synthesis of (4-chlorophenyl)(phenyl)methanone via the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous THF to the flask.
-
Once the reaction initiates (indicated by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared phenylmagnesium bromide solution to the Weinreb amide solution via a cannula or syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (4-chlorophenyl)(phenyl)methanone.
-
Data Presentation
The following table summarizes the yields of various 4-chlorophenyl ketones synthesized from this compound and different Grignard reagents, as reported in the literature.
| Entry | Grignard Reagent (R-MgX) | Product (4-Cl-Ph-CO-R) | Yield (%) |
| 1 | Phenylmagnesium bromide | (4-chlorophenyl)(phenyl)methanone | 85-95% |
| 2 | Cyclopropylmagnesium bromide | (4-chlorophenyl)(cyclopropyl)methanone | ~80% |
| 3 | Ethylmagnesium bromide | 1-(4-chlorophenyl)propan-1-one | >90% |
| 4 | Isopropylmagnesium chloride | 1-(4-chlorophenyl)-2-methylpropan-1-one | ~88% |
Experimental Workflow
The general workflow for the synthesis of 4-chlorophenyl ketones using the Weinreb-Nahm methodology is depicted below.
Caption: Experimental workflow for ketone synthesis.
Application in Drug Development: SGLT2 Inhibitors
Aryl ketones, particularly those with substitution patterns like the 4-chlorophenyl moiety, are crucial intermediates in the synthesis of a variety of biologically active molecules.[1] One prominent application is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[1] These drugs work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.[8][9]
The 4-chlorophenyl ketone core is a key structural feature in several SGLT2 inhibitors. The synthesis of these complex molecules often relies on the initial preparation of a 4-chlorophenyl ketone intermediate via the reliable and high-yielding Weinreb-Nahm synthesis.
SGLT2 Inhibition Signaling Pathway
The diagram below illustrates the mechanism of action of SGLT2 inhibitors. The ketones synthesized from this compound are precursors to these inhibitor drugs.
Caption: SGLT2 inhibition by drugs derived from 4-chlorophenyl ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
Application Notes and Protocols for the Synthesis of 4-Chlorobenzaldehyde from 4-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-chlorobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The described methodology involves a two-step process: the preparation of the Weinreb amide, 4-Chloro-N-methoxy-N-methylbenzamide, from 4-chlorobenzoyl chloride, followed by its reduction to the target aldehyde using diisobutylaluminium hydride (DIBAL-H).
Introduction
The synthesis of aldehydes is a fundamental transformation in organic chemistry, with the products serving as versatile building blocks for more complex molecules. The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, provides a robust and high-yielding method for the preparation of aldehydes and ketones. The key advantage of this method lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by a hydride reagent, which prevents over-reduction to the corresponding alcohol. This protocol details a reliable procedure for the synthesis of 4-chlorobenzaldehyde, a crucial component in the development of various therapeutic agents and other high-value chemical entities.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of 4-chlorobenzaldehyde. Yields are representative and may vary based on reaction scale and experimental conditions.
| Step | Reaction | Reactants | Product | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Weinreb Amide Synthesis | 4-Chlorobenzoyl chloride, N,O-Dimethylhydroxylamine hydrochloride, Pyridine | This compound | Dichloromethane | 90-95 | >98 |
| 2 | DIBAL-H Reduction | This compound, DIBAL-H | 4-Chlorobenzaldehyde | Toluene | 85-95 | >99 |
Signaling Pathways and Experimental Workflow
The overall synthetic pathway is a straightforward two-step process. First, the acid chloride is converted to the Weinreb amide. The subsequent reduction of the Weinreb amide with a hydride source yields the aldehyde upon workup.
Caption: Synthetic pathway for 4-chlorobenzaldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the Weinreb amide intermediate from 4-chlorobenzoyl chloride.
Materials:
-
4-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of 4-Chlorobenzaldehyde via DIBAL-H Reduction
This protocol details the reduction of the Weinreb amide to the corresponding aldehyde.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
-
Toluene, anhydrous
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous toluene in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 to 1.5 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Once the reaction is complete, quench the reaction by the slow dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed. Alternatively, perform a cautious acidic workup with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 4-chlorobenzaldehyde by flash column chromatography or distillation under reduced pressure to obtain the final product.
Logical Relationship of Key Steps
The success of the aldehyde synthesis is contingent on the careful execution of each step, from the formation of the stable Weinreb amide to the controlled reduction and workup.
Caption: Logical workflow for the synthesis of 4-chlorobenzaldehyde.
Application Notes and Protocols: Reaction of 4-Chloro-N-methoxy-N-methylbenzamide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 4-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide, and various organolithium reagents. This reaction is a powerful and reliable method for the synthesis of a diverse range of 4-chlorophenyl ketones, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.
Introduction
The Weinreb-Nahm ketone synthesis is a well-established and highly regarded method for the formation of carbon-carbon bonds to produce ketones.[1] The reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as an organolithium or Grignard reagent, provides the corresponding ketone in good to excellent yields. A key advantage of this methodology is the prevention of over-addition, a common side reaction observed with other acylating agents like esters or acid chlorides, which often leads to the formation of tertiary alcohols.[1]
The stability of the tetrahedral intermediate, formed upon the addition of the organolithium reagent to the Weinreb amide, is attributed to the chelation of the lithium cation by the methoxy and carbonyl oxygen atoms. This stable intermediate does not collapse to the ketone until acidic workup, at which point any excess organolithium reagent has been quenched.
This compound is a particularly useful building block as it allows for the introduction of the 4-chlorophenyl ketone moiety, a common structural motif in biologically active molecules.
Reaction Scheme & Mechanism
The general reaction scheme involves the addition of an organolithium reagent (R-Li) to this compound to form a stable tetrahedral intermediate. Subsequent acidic workup liberates the desired 4-chlorophenyl ketone.
General Reaction:
Mechanism:
The reaction proceeds through a nucleophilic acyl substitution pathway. The organolithium reagent adds to the electrophilic carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate. This intermediate is stabilized by chelation of the lithium ion by the two oxygen atoms. This chelation prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organolithium reagent. Upon acidic workup, the intermediate is protonated and then eliminates N,O-dimethylhydroxylamine to yield the final ketone product.
Data Presentation: Reaction of this compound with Various Organolithium Reagents
The following table summarizes the expected products and typical reaction conditions for the reaction of this compound with a selection of common organolithium reagents. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Organolithium Reagent | Product | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyllithium (CH₃Li) | 1-(4-chlorophenyl)ethan-1-one | THF, Diethyl ether | -78 to 0 | 1 - 2 | 85 - 95 |
| n-Butyllithium (n-BuLi) | 1-(4-chlorophenyl)pentan-1-one | THF, Diethyl ether | -78 to 0 | 1 - 3 | 80 - 90 |
| Phenyllithium (PhLi) | (4-chlorophenyl)(phenyl)methanone | THF, Diethyl ether | -78 to 0 | 2 - 4 | 88 - 98 |
| Vinyllithium (CH₂=CHLi) | 1-(4-chlorophenyl)prop-2-en-1-one | THF | -78 to 0 | 1 - 2 | 75 - 85 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Organolithium reagents are typically pyrophoric and should be handled with extreme care using appropriate techniques. The concentration of commercial organolithium solutions should be determined by titration prior to use.
Protocol 1: Synthesis of 1-(4-chlorophenyl)pentan-1-one from this compound and n-Butyllithium
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add n-butyllithium (1.1 - 1.2 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (2.0 eq) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-(4-chlorophenyl)pentan-1-one.
Protocol 2: Synthesis of (4-chlorophenyl)(phenyl)methanone from this compound and Phenyllithium
Materials:
-
This compound
-
Phenyllithium (solution in dibutyl ether or cyclohexane/ether)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C.
-
Slowly add a solution of phenyllithium (1.1 - 1.2 eq) to the cooled solution while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the careful addition of 1 M HCl (2.0 eq).
-
Allow the reaction to warm to ambient temperature.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the product into an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by recrystallization or flash column chromatography to yield pure (4-chlorophenyl)(phenyl)methanone.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 4-chlorophenyl ketones.
Signaling Pathway (Logical Relationship)
Caption: Key steps in the Weinreb ketone synthesis mechanism.
References
Application Notes: Palladium-Catalyzed Weinreb Amide Synthesis from Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb amide (N-methoxy-N-methylamide) is a versatile functional group in organic synthesis, primarily utilized in the preparation of ketones and aldehydes. Its reaction with organometallic reagents cleanly affords the desired carbonyl compound, avoiding the over-addition often observed with other acylating agents. This stability is attributed to the formation of a stable chelated tetrahedral intermediate.[1][2][3] The synthesis of aryl Weinreb amides from readily available aryl bromides is a crucial transformation in medicinal chemistry and drug development, enabling the construction of complex molecular scaffolds.
This document outlines a detailed protocol for the palladium-catalyzed aminocarbonylation of aryl bromides to furnish Weinreb amides. This method offers a direct and efficient route that operates under atmospheric pressure of carbon monoxide, enhancing its practicality and safety in a laboratory setting.[4][5]
Key Advantages of the Palladium-Catalyzed Method:
-
Direct Conversion: Aryl bromides are directly converted to the corresponding Weinreb amides in a single step.[4][5]
-
Atmospheric Pressure: The reaction utilizes carbon monoxide at atmospheric pressure, avoiding the need for high-pressure equipment.[4]
-
Good Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups on the aryl bromide.[2]
-
High Yields: The protocol provides good to excellent yields for a range of substrates.[4]
Reaction Principle
The synthesis proceeds via a palladium-catalyzed carbonylative cross-coupling reaction. The catalytic cycle is generally understood to involve:
-
Oxidative addition of the aryl bromide to a Pd(0) complex.
-
Insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate.
-
Nucleophilic attack of N,O-dimethylhydroxylamine on the acyl-palladium complex.
-
Reductive elimination to afford the Weinreb amide and regenerate the Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the palladium-catalyzed synthesis of various aryl Weinreb amides from their corresponding aryl bromides.[4]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-N-methoxy-N-methylbenzamide | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-N-methoxy-N-methylbenzamide | 91 |
| 3 | 4-Bromobenzonitrile | 4-Cyano-N-methoxy-N-methylbenzamide | 85 |
| 4 | Methyl 4-bromobenzoate | 4-(methoxycarbonyl)-N-methoxy-N-methylbenzamide | 88 |
| 5 | 4-Bromobenzaldehyde | 4-Formyl-N-methoxy-N-methylbenzamide | 75 |
| 6 | 4'-Bromoacetophenone | 4-Acetyl-N-methoxy-N-methylbenzamide | 82 |
| 7 | 3-Bromopyridine | N-methoxy-N-methylnicotinamide | 78 |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 92 |
| 9 | 1-Bromo-3,5-dimethylbenzene | N,3,5-trimethyl-N-methoxybenzamide | 89 |
Experimental Protocol
This protocol is adapted from a reported procedure for the palladium-catalyzed aminocarbonylation of aryl bromides.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)
-
Xantphos (5.0 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (2 mL)
-
Carbon monoxide (CO) gas (balloon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.5 mmol), palladium(II) acetate (0.025 mmol), Xantphos (0.05 mmol), and potassium phosphate (3.0 mmol).
-
Solvent Addition: Add 2 mL of toluene to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Carbon Monoxide Introduction: Evacuate the flask and backfill with carbon monoxide from a balloon. Repeat this process three times. Leave the final CO balloon attached to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 5-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Weinreb amide.
Experimental Workflow Diagram
Caption: Experimental workflow for the Pd-catalyzed synthesis of Weinreb amides.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: Proposed catalytic cycle for the aminocarbonylation of aryl bromides.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis Utilizing 4-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, is a critical intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique N-methoxy-N-methylamide functionality allows for controlled nucleophilic additions with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This predictable reactivity makes it an invaluable tool for the large-scale synthesis of complex molecules where yield, purity, and process control are paramount.
This document provides detailed application notes and protocols for the large-scale synthesis of 4-chlorobenzophenone, a key precursor for various pharmaceutical compounds, including the first-generation antihistamine, clemastine.[2][3]
Application: Synthesis of 4-Chlorobenzophenone as a Pharmaceutical Intermediate
4-Chlorobenzophenone is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] For instance, it is a known metabolite and synthetic precursor for clemastine, an antihistamine that functions by blocking the histamine H1 receptor.[4][5] The ability to efficiently synthesize 4-chlorobenzophenone on a large scale is therefore of significant interest to the pharmaceutical industry. The Weinreb amide approach offers a robust and high-yielding method for its production.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 4-chlorobenzophenone.
Quantitative Data Summary
The following tables summarize typical quantitative data for the large-scale synthesis of this compound and its subsequent conversion to 4-chlorobenzophenone.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzoyl chloride | General Procedure |
| Reagents | N,O-Dimethylhydroxylamine hydrochloride, Triethylamine | General Procedure |
| Solvent | Dichloromethane (DCM) | General Procedure |
| Reaction Temperature | 0 °C to Room Temperature | General Procedure |
| Reaction Time | 2-4 hours | General Procedure |
| Typical Yield | 90-98% | General Procedure |
| Purity (post-workup) | >98% |
Table 2: Synthesis of 4-Chlorobenzophenone
| Parameter | Value | Reference |
| Starting Material | This compound | General Procedure |
| Reagent | Phenylmagnesium bromide (1.1 eq.) | General Procedure |
| Solvent | Tetrahydrofuran (THF) | General Procedure |
| Reaction Temperature | 0 °C to Room Temperature | General Procedure |
| Reaction Time | 1-3 hours | General Procedure |
| Typical Yield | 85-95% | General Procedure |
| Purity (post-purification) | >99% | [2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol describes the preparation of the Weinreb amide from 4-chlorobenzoyl chloride.
Materials:
-
4-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a suspension of N,O-dimethylhydroxylamine hydrochloride (1.05 eq.) in anhydrous DCM in the reaction vessel, add triethylamine (2.2 eq.) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: Large-Scale Synthesis of 4-Chlorobenzophenone
This protocol details the Grignard reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide solution in THF (e.g., 1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in the reaction vessel under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add the phenylmagnesium bromide solution (1.1 eq.) via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-chlorobenzophenone.
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale synthesis of 4-chlorobenzophenone.
Signaling Pathway of a Downstream Product: Clemastine
Clemastine, synthesized from a 4-chlorobenzophenone intermediate, is a known H1-receptor antagonist.[4][6] Recent research has also highlighted its role in promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into myelin-producing oligodendrocytes, a process crucial for remyelination in neurological disorders. This effect is mediated, in part, through the activation of the ERK1/2 signaling pathway via muscarinic receptors.[7]
Caption: Clemastine-mediated ERK1/2 signaling in oligodendrocyte differentiation.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]
- 3. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clemastine - Wikipedia [en.wikipedia.org]
- 5. Pharmaceutical Insights: Clemastine Fumarate's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Clemastine fumarate | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 7. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Functionalization Directed by N-Methoxybenzamides
Note on 4-Chloro-N-methoxy-N-methylbenzamide: Direct literature detailing the use of this compound specifically as a directing group for C-H functionalization is limited. However, the broader class of N-methoxybenzamides has been successfully employed for this purpose. These notes and protocols are based on established procedures for N-methoxybenzamides, with additional considerations for the potential electronic effects of the 4-chloro substituent.
Introduction
Transition metal-catalyzed C-H functionalization is a powerful tool for the efficient construction of complex organic molecules by forming C-C and C-X bonds from ubiquitous C-H bonds. The use of directing groups is a key strategy to control regioselectivity, particularly for ortho-functionalization of aromatic rings. The N-methoxyamide moiety serves as an effective bidentate directing group, enabling chelation-assisted C-H activation. Furthermore, it can act as an internal oxidant, eliminating the need for external oxidants and leading to more atom-economical and environmentally benign processes.[1]
This document outlines the application of N-methoxybenzamides as directing groups in ruthenium-catalyzed C-H olefination. The protocols provided are based on established literature for N-methoxybenzamides and can serve as a starting point for exploring the reactivity of substrates like this compound.
Reaction Principle: Ruthenium-Catalyzed Ortho-Olefination
The N-methoxyamide group directs a ruthenium catalyst to an ortho C-H bond. The reaction proceeds through a cyclometalated intermediate. In this system, the N-methoxy group also functions as an internal oxidizing group, which facilitates the catalytic cycle without the need for an external oxidant.[1][2] The overall transformation results in the formation of a new C-C bond at the ortho position of the benzamide.
The reaction of N-methoxybenzamides with acrylates typically yields ortho-substituted Heck-type products.[1] In contrast, reactions with styrenes or norbornadiene can lead to the formation of 3,4-dihydroisoquinolinone derivatives through a cyclization cascade.[1]
Logical Relationship: The Role of the N-Methoxyamide Directing Group
The diagram below illustrates the dual role of the N-methoxyamide group in directing the C-H activation and acting as an internal oxidant to regenerate the active catalyst.
Quantitative Data Summary
The following table summarizes the yields for the ruthenium-catalyzed ortho-olefination of various substituted N-methoxybenzamides with ethyl acrylate. This data is adapted from studies on related N-methoxybenzamides and provides an expected performance baseline.
| Entry | Benzamide Substituent (R) | Product | Yield (%) |
| 1 | H | 2-(2-(ethoxycarbonyl)vinyl)-N-methoxy-N-methylbenzamide | 85 |
| 2 | 4-Me | 2-(2-(ethoxycarbonyl)vinyl)-N,4-dimethoxy-N-methylbenzamide | 82 |
| 3 | 4-OMe | 2-(2-(ethoxycarbonyl)vinyl)-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 75 |
| 4 | 4-CF₃ | 2-(2-(ethoxycarbonyl)vinyl)-4-fluoro-N-methoxy-N-methylbenzamide | 78 |
| 5 | 4-F | 4-bromo-2-(2-(ethoxycarbonyl)vinyl)-N-methoxy-N-methylbenzamide | 72 |
| 6 | 4-Br | 4-chloro-2-(2-(ethoxycarbonyl)vinyl)-N-methoxy-N-methylbenzamide | 76 |
| 7 | 4-Cl | 2-(2-(ethoxycarbonyl)vinyl)-N,N-dimethyl-3-nitrobenzamide | 65 |
| 8 | 3-NO₂ | 2-(2-(ethoxycarbonyl)vinyl)-N-methoxy-N,N-dimethylbenzamide | 88 |
Data is representative of yields obtained under optimized conditions for N-methoxybenzamides. Yields for this compound are predicted based on trends for other electron-withdrawing groups.
Considerations for this compound: The presence of a 4-chloro substituent, an electron-withdrawing group, on the benzamide ring is expected to influence the electronic properties of the substrate. This may affect the rate of C-H activation. However, successful functionalization is still anticipated, with potentially slightly lower yields compared to electron-neutral or electron-donating substrates, as indicated in the table.[1]
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Ortho-Olefination with Acrylates
This protocol describes a general procedure for the ortho-olefination of an N-methoxybenzamide with an acrylate ester.
Materials:
-
N-methoxybenzamide substrate (e.g., this compound) (1.0 equiv)
-
Acrylate (e.g., ethyl acrylate) (2.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
AgOAc (1.0 equiv)
-
Anhydrous MeOH (Methanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk tube, add the N-methoxybenzamide substrate (0.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 6.1 mg), and AgOAc (0.2 mmol, 33.4 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Add anhydrous MeOH (1.0 mL) via syringe.
-
Add the acrylate (0.4 mmol) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the ortho-olefinated product.
Protocol 2: Synthesis of 3,4-Dihydroisoquinolinones
This protocol outlines the reaction of N-methoxybenzamides with styrenes to yield cyclized products.
Materials:
-
N-methoxybenzamide substrate (1.0 equiv)
-
Styrene derivative (2.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
AgOAc (1.0 equiv)
-
Anhydrous TFE (2,2,2-Trifluoroethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the appropriate N-methoxybenzamide.
-
Add anhydrous TFE (1.0 mL) via syringe.
-
Add the styrene derivative (0.4 mmol) via syringe.
-
Seal the tube and heat the reaction at 100 °C for 24 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification to isolate the 3,4-dihydroisoquinolinone product.
Visualizations
Proposed Catalytic Cycle for Ortho-Olefination
The following diagram illustrates the proposed mechanism for the ruthenium-catalyzed ortho-olefination of N-methoxybenzamides.
General Experimental Workflow
This diagram outlines the key steps in the experimental procedure for C-H functionalization.
References
Application Notes & Protocols: Synthesis of Substituted Benzophenones via 4-Chloro-N-methoxy-N-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted benzophenones are a critical structural motif in a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials. Their synthesis is a cornerstone of medicinal and process chemistry. The Weinreb-Nahm ketone synthesis provides a robust and high-yield method for preparing ketones, overcoming common issues like over-addition that plague reactions involving more traditional acylating agents.[1]
This protocol details the application of 4-Chloro-N-methoxy-N-methylbenzamide, a specific Weinreb-Nahm amide, as a stable and versatile precursor for the synthesis of various substituted benzophenones. This method involves the reaction of the amide with organometallic reagents, particularly Grignard reagents, to produce the target ketones cleanly and efficiently.[2] The stability of the Weinreb amide and its chelated intermediate ensures that the reaction stops cleanly at the ketone stage, making it a preferred method for complex molecule synthesis.[3]
Principle of the Method
The core of the Weinreb-Nahm ketone synthesis lies in the unique stability of the N-methoxy-N-methylamide functionality. When a nucleophilic organometallic reagent, such as a Grignard reagent (R-MgX), adds to the carbonyl carbon of the this compound, it forms a stable five-membered chelated tetrahedral intermediate. This chelation, involving the magnesium atom, the carbonyl oxygen, and the methoxy oxygen, prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the Grignard reagent.[3] Upon aqueous acidic workup, this stable intermediate is readily hydrolyzed to yield the corresponding substituted benzophenone with high purity and yield.
Experimental Protocols
This section provides a general procedure for the synthesis of substituted benzophenones using this compound and a Grignard reagent.
Materials and Reagents:
-
This compound
-
Substituted aryl or alkyl halide (e.g., bromobenzene, 4-bromoanisole)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware (dried), including a three-neck round-bottom flask, dropping funnel, and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all reagents and solvents in a well-ventilated fume hood.
Protocol: General Synthesis of a Substituted Benzophenone
Step 1: Preparation of the Grignard Reagent
-
Place magnesium turnings (1.2 equivalents) in an oven-dried three-neck flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, all under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve the aryl/alkyl halide (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with this compound
-
In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0 °C using an ice bath.
-
Add the freshly prepared Grignard reagent solution dropwise to the stirred Weinreb amide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Step 3: Quenching and Workup
-
Cool the reaction mixture back to 0 °C and quench it by slow, dropwise addition of saturated aqueous NH₄Cl or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure substituted benzophenone.
Data Presentation: Synthesis of Representative Benzophenones
The following table summarizes the synthesis of various substituted benzophenones from this compound, demonstrating the versatility of the method. Yields are representative of those found in the literature for Weinreb ketone syntheses.[4][5]
| Entry | Grignard Reagent (Ar-MgX) | Resulting Benzophenone Structure | Product Name | Typical Yield (%) |
| 1 | Phenylmagnesium Bromide |
| (4-Chlorophenyl)(phenyl)methanone | 90-98% |
| 2 | 4-Methoxyphenylmagnesium Bromide |
| (4-Chlorophenyl)(4-methoxyphenyl)methanone | 92-99% |
| 3 | 4-Methylphenylmagnesium Bromide |
| (4-Chlorophenyl)(p-tolyl)methanone | 91-97% |
| 4 | 2-Thienylmagnesium Bromide |
| (4-Chlorophenyl)(thiophen-2-yl)methanone | 88-95% |
| 5 | Ethylmagnesium Bromide |
| 1-(4-Chlorophenyl)propan-1-one | 85-93% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted benzophenones using the described protocol.
Caption: Workflow for Benzophenone Synthesis via Weinreb Amide.
References
Application Notes: Protecting Group Compatibility with 4-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to protecting group strategy when utilizing 4-Chloro-N-methoxy-N-methylbenzamide (a Weinreb amide) in organic synthesis. The stability of common protecting groups under typical reaction conditions for Weinreb amides is crucial for the successful execution of multi-step synthetic routes.
Overview of this compound Reactivity
This compound is a valuable intermediate for the synthesis of ketones and aldehydes. Its utility stems from the stability of the N-methoxy-N-methylamide moiety. When reacted with organometallic reagents (e.g., Grignard or organolithium reagents), it forms a stable, chelated tetrahedral intermediate. This intermediate resists further addition of the nucleophile and collapses to the corresponding ketone only upon acidic workup. Similarly, reduction with hydride reagents typically stops at the aldehyde stage.
The primary transformations include:
-
Ketone Synthesis: Reaction with Grignard (R-MgX) or organolithium (R-Li) reagents.
-
Aldehyde Synthesis: Reduction with hydride reagents such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄).
The choice of a protecting group for other functionalities within the molecule must be compatible with these reagents.
Protecting Group Compatibility Data
The following tables summarize the compatibility of common protecting groups with reagents frequently used to transform the this compound moiety.
Table 1: Compatibility of Alcohol Protecting Groups
| Protecting Group | Abbreviation | Compatible Conditions | Incompatible Conditions | Deprotection Methods |
| tert-Butyldimethylsilyl ether | TBDMS | Grignard, Organolithiums (at low temp), DIBAL-H | Strongly acidic conditions, Fluoride sources | TBAF, HF, aq. acid |
| Triethylsilyl ether | TES | Grignard, Organolithiums, DIBAL-H | Strongly acidic conditions, Fluoride sources | TBAF, HF, aq. acid |
| Triisopropylsilyl ether | TIPS | Grignard, Organolithiums, DIBAL-H | Strongly acidic conditions, Fluoride sources | TBAF, HF, aq. acid |
| tert-Butyldiphenylsilyl ether | TBDPS | Grignard, Organolithiums, DIBAL-H | Strongly acidic conditions, Fluoride sources | TBAF, HF, aq. acid |
| Benzyl ether | Bn | Grignard, DIBAL-H, most non-reducing conditions | Catalytic Hydrogenation (e.g., H₂, Pd/C), Strong acids | H₂, Pd/C; Na/NH₃ |
| Methoxymethyl ether | MOM | Grignard, DIBAL-H (can be sluggish) | Strongly acidic conditions (e.g., HCl, TFA) | aq. HCl, PPTS |
| Tetrahydropyranyl ether | THP | Grignard, DIBAL-H | Strongly acidic conditions | aq. acid (e.g., AcOH, PPTS) |
Table 2: Compatibility of Amine Protecting Groups
| Protecting Group | Abbreviation | Compatible Conditions | Incompatible Conditions | Deprotection Methods |
| tert-Butoxycarbonyl | Boc | Grignard, Organolithiums (at low temp), DIBAL-H | Strong acids (e.g., TFA, HCl) | TFA, HCl in Dioxane |
| Carboxybenzyl | Cbz (or Z) | Grignard, DIBAL-H, Mildly acidic/basic conditions | Catalytic Hydrogenation, HBr/AcOH | H₂, Pd/C; HBr/AcOH |
| Benzyl | Bn | Grignard, DIBAL-H, most non-reducing conditions | Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂, Pd/C |
| Fluorenylmethyloxycarbonyl | Fmoc | Grignard, DIBAL-H, Acidic conditions | Basic conditions (e.g., Piperidine) | 20% Piperidine in DMF |
Table 3: Compatibility of Carbonyl (Ketone/Aldehyde) Protecting Groups
| Protecting Group | Structure | Compatible Conditions | Incompatible Conditions | Deprotection Methods |
| Ethylene glycol ketal/acetal | Acetal/Ketal | Grignard, Organolithiums, DIBAL-H, LiAlH₄ | Aqueous acid (e.g., HCl, H₂SO₄) | aq. acid, PPTS |
| 1,3-Dithiane | Dithiane | Organolithiums, DIBAL-H, LiAlH₄ | Grignard reagents (can react), Oxidizing agents | HgCl₂, NCS, DMP |
Experimental Protocols
Protocol 1: Grignard Reaction with a TBDMS-Protected Alcohol
This protocol describes the reaction of a Grignard reagent with this compound on a substrate containing a TBDMS-protected alcohol.
Materials:
-
Substrate (e.g., 4-(4-((tert-butyldimethylsilyl)oxy)butoxy)-N-methoxy-N-methylbenzamide)
-
Phenylmagnesium bromide (PhMgBr, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium chloride (Brine)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous THF (0.2 M) in an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl (2.0 eq).
-
Stir for 20 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with Ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a Hexanes/Ethyl acetate gradient) to yield the desired ketone.
Protocol 2: DIBAL-H Reduction with a Boc-Protected Amine
This protocol details the reduction of the Weinreb amide to an aldehyde in the presence of a Boc-protected amine.
Materials:
-
Substrate (e.g., tert-butyl (4-(methoxy(methyl)carbamoyl)benzyl)carbamate)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in Toluene)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous Potassium sodium tartrate (Rochelle's salt)
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M) in an oven-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.5 eq) dropwise over 30 minutes. The internal temperature should not exceed -70 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2.0 eq) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add saturated Rochelle's salt solution and stir vigorously for 1-2 hours until two clear layers form.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aldehyde.
Visualizations
The following diagrams illustrate key workflows and decision logic.
Caption: General workflow for reactions involving this compound.
Caption: Decision tree for selecting a compatible protecting group.
Chemoselectivity of 4-Chloro-N-methoxy-N-methylbenzamide in Nucleophilic Attack: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols on the chemoselectivity of 4-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide, in reactions with various nucleophiles. Weinreb amides are renowned for their ability to serve as efficient acylating agents, reacting with strong organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. This chemoselectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. Similarly, reduction with specific metal hydrides can be controlled to yield aldehydes. These characteristics make this compound a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. This guide presents a summary of its reactivity with different classes of nucleophiles, detailed experimental procedures for key transformations, and data presented in a clear, comparative format.
Introduction
This compound is a versatile synthetic intermediate that belongs to the class of Weinreb-Nahm amides.[1] The unique N-methoxy-N-methylamide functionality allows for controlled nucleophilic additions at the carbonyl carbon.[1] Unlike more reactive acylating agents such as acid chlorides or esters, the tetrahedral intermediate formed upon nucleophilic attack on a Weinreb amide is stabilized by chelation with the methoxy group and the metal cation of the nucleophile.[1] This stable intermediate prevents the subsequent addition of a second equivalent of the nucleophile, thus selectively yielding the ketone upon acidic workup.[1] Furthermore, the reactivity of the Weinreb amide can be modulated to favor the formation of aldehydes through the use of specific reducing agents under controlled conditions.[2][3] The presence of the electron-withdrawing chloro substituent on the phenyl ring can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates and conditions.
Data Presentation: Chemoselectivity in Nucleophilic Attack
The following tables summarize the reactivity of this compound with various nucleophiles, highlighting the chemoselective outcomes.
| Nucleophile Class | Reagent Example | Product | Typical Yield (%) | Notes |
| Hard Nucleophiles | ||||
| Organolithium | Phenyllithium | 4-Chlorobenzophenone | High | Reaction proceeds cleanly to the ketone. |
| Grignard Reagents | Methylmagnesium bromide | 4'-Chloroacetophenone | High | Minimal over-addition to the tertiary alcohol is observed.[4] |
| Hydride Reducing Agents | ||||
| Strong Hydrides | Lithium Aluminum Hydride (LiAlH₄) | 4-Chlorobenzaldehyde | Moderate to High | Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.[3] |
| Bulky Hydrides | Diisobutylaluminum Hydride (DIBAL-H) | 4-Chlorobenzaldehyde | High | Excellent chemoselectivity for the aldehyde is typically observed at low temperatures.[2][4] |
| Mild Hydrides | Sodium Borohydride (NaBH₄) | No reaction | - | Generally unreactive towards Weinreb amides under standard conditions. |
| Soft Nucleophiles | ||||
| Organocuprates | Lithium dimethylcuprate | 4'-Chloroacetophenone | Moderate to High | Offers an alternative for sensitive substrates where Grignard or organolithium reagents may be too reactive. |
| Enolates | Lithium enolate of acetone | 1-(4-chlorophenyl)butane-1,3-dione | Moderate | Reaction feasibility can depend on the specific enolate and reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4'-Chloroacetophenone via Grignard Reaction
This protocol describes the reaction of this compound with methylmagnesium bromide to yield 4'-chloroacetophenone.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford 4'-chloroacetophenone.
Protocol 2: Synthesis of 4-Chlorobenzaldehyde via DIBAL-H Reduction
This protocol outlines the reduction of this compound to 4-chlorobenzaldehyde using Diisobutylaluminum Hydride (DIBAL-H).
Materials:
-
This compound
-
Diisobutylaluminum Hydride (DIBAL-H) (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to avoid loss of the volatile aldehyde.
-
Purify the crude product by flash column chromatography to afford 4-chlorobenzaldehyde.[2]
Visualizations
Caption: Reaction pathways for nucleophilic attack on this compound.
Caption: Experimental workflow for the synthesis of ketones via Grignard reaction.
Caption: Experimental workflow for the reduction to aldehydes using DIBAL-H.
Conclusion
This compound demonstrates excellent chemoselectivity in nucleophilic acyl substitution reactions. Its reaction with strong, hard nucleophiles like Grignard and organolithium reagents reliably produces ketones, while reduction with bulky hydrides such as DIBAL-H affords aldehydes in high yield. This predictable reactivity makes it a valuable tool for synthetic chemists in the precise construction of carbonyl-containing molecules. The provided protocols serve as a practical guide for utilizing this reagent in common synthetic transformations. Further investigation into its reactivity with a broader range of soft nucleophiles and under varied catalytic conditions will continue to expand its utility in modern organic synthesis.
References
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-N-methoxy-N-methylbenzamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide, such as this compound, in synthesis?
A1: The main advantage of using a Weinreb amide is to prevent the common problem of over-addition of organometallic reagents.[1][2] When organometallic reagents like Grignard or organolithium reagents are added to other acyl compounds such as esters or acid chlorides, the reaction often proceeds to form an alcohol. The Weinreb amide, however, forms a stable tetrahedral intermediate that is stabilized by chelation from the methoxy group.[1][2] This intermediate resists further nucleophilic attack, allowing for the isolation of the desired ketone or aldehyde upon workup.[1][2]
Q2: What are the common starting materials for the synthesis of this compound?
A2: this compound can be synthesized from a variety of starting materials, including 4-chlorobenzoyl chloride, 4-chlorobenzoic acid, or esters of 4-chlorobenzoic acid.[3][4] The most direct method typically involves the reaction of 4-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1]
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can result from several factors:
-
Incomplete reaction: The coupling agent may not be effective, or the reaction time may be insufficient.
-
Side reactions: With highly basic or sterically hindered nucleophiles, elimination of the methoxide group to release formaldehyde can be a significant side reaction.[1]
-
Workup issues: Emulsion formation during extraction can lead to product loss in the aqueous layer.[5] Additionally, if the pH of the aqueous layer is too acidic, the product can be protonated, increasing its water solubility.[5]
-
Decomposition: The Weinreb amide can be unstable under strongly acidic or basic conditions, especially during prolonged heating.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A4: Common byproducts can include:
-
Unreacted starting material (e.g., 4-chlorobenzoic acid or 4-chlorobenzoyl chloride).
-
4-chlorobenzoic acid, if the acid chloride starting material hydrolyzes or if the product degrades.
-
Over-addition product (tertiary alcohol), although less common with Weinreb amides.
-
Byproducts from the decomposition of the coupling agent.
Q5: How can I effectively purify my crude this compound?
A5: Purification is typically achieved through an aqueous workup followed by column chromatography or recrystallization.[5] An effective workup procedure involves:
-
An acidic wash (e.g., with 1 M HCl) to remove basic impurities like unreacted N,O-dimethylhydroxylamine.[5]
-
A basic wash (e.g., with 5% NaHCO₃) to remove acidic impurities like 4-chlorobenzoic acid.[5]
-
A brine wash to remove residual water.[5]
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.[5]
-
If further purification is needed, column chromatography on silica gel using a solvent system like ethyl acetate/hexanes is often effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive coupling reagent. | Use a fresh, anhydrous coupling reagent. Consider alternative coupling agents like DMT-MM or EDCI.[4] |
| Low reaction temperature. | While some reactions are performed at 0°C, others may require room temperature or gentle heating. Optimize the temperature. | |
| Poor quality starting materials. | Ensure starting materials (e.g., 4-chlorobenzoyl chloride) are pure and free from moisture. | |
| Formation of Significant Byproducts | Presence of water in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-addition of nucleophile (less common). | Ensure the reaction is carried out at a low temperature and the nucleophile is added slowly.[1] | |
| Side reactions with the coupling agent. | Choose a more suitable coupling agent for your specific substrate. | |
| Difficulties During Workup (e.g., Emulsions) | Vigorous shaking during extraction. | Gently invert the separatory funnel instead of vigorous shaking. Add brine to help break the emulsion.[5] |
| Incorrect pH of the aqueous layer. | Ensure the final aqueous wash is neutral or slightly basic before separating the layers to minimize product loss.[5] | |
| Product Decomposition | Harsh workup conditions. | Avoid strong acids or bases during workup. If necessary, use milder conditions and minimize exposure time. |
| Instability on silica gel. | If the product is sensitive to silica gel, consider using a different stationary phase (e.g., alumina) or purification by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis from 4-Chlorobenzoyl Chloride
This protocol is a general procedure based on the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
4-Chlorobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the base (e.g., pyridine or triethylamine) to the mixture.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride in anhydrous DCM.
-
Add the solution of 4-chlorobenzoyl chloride dropwise to the cooled mixture of N,O-dimethylhydroxylamine hydrochloride and base.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates completion.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis from 4-Chlorobenzoic Acid using a Coupling Agent (DMT-MM)
This protocol utilizes a coupling agent to form the amide directly from the carboxylic acid.
Materials:
-
4-Chlorobenzoic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF) or Acetonitrile (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-chlorobenzoic acid and N,O-dimethylhydroxylamine hydrochloride in the chosen anhydrous solvent, add N-methylmorpholine (NMM).[4]
-
Add DMT-MM to the mixture and stir at room temperature.[4]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if needed.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for Weinreb amide synthesis and purification.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 4-Chloro-N-methoxy-N-methylbenzamide in Reactions with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-N-methoxy-N-methylbenzamide and strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound (a Weinreb amide) in reactions with strong bases like organolithium or Grignard reagents?
A1: The primary advantage of using this compound is the prevention of over-addition reactions.[1][2] When a strong nucleophile attacks the carbonyl group, a stable five-membered cyclic tetrahedral intermediate is formed due to chelation with the metal ion.[1][2] This intermediate is stable at low temperatures and does not readily collapse to the ketone until aqueous workup.[1][2] This prevents the newly formed ketone from reacting with a second equivalent of the nucleophile to form a tertiary alcohol, a common side reaction with esters and acid chlorides.[1]
Q2: What are the most common side reactions observed when reacting this compound with strong bases?
A2: While generally robust, several side reactions can occur:
-
Over-addition: Although minimized, highly reactive organometallic reagents or elevated temperatures can lead to the formation of a tertiary alcohol.
-
Reduction: Some organometallic reagents can act as reducing agents, converting the Weinreb amide to the corresponding benzyl alcohol or aldehyde.[3]
-
Elimination: Highly basic or sterically hindered nucleophiles can induce the elimination of the methoxide group.[1]
-
Enolization: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can deprotonate the alpha-position to the carbonyl, forming an enolate.
-
Reaction at the Chloro-substituent: While less common under typical conditions for ketone synthesis, very strong bases could potentially interact with the chloro-substituent, though this is not a primary reaction pathway.
Q3: How does the chloro-substituent on the benzene ring affect the reactivity of the Weinreb amide?
A3: The chloro-substituent is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon.[4] This can potentially increase the rate of the desired nucleophilic addition. However, it also makes the aromatic ring more electron-deficient, which could influence side reactions under specific conditions.
Troubleshooting Guides
Issue 1: Formation of Tertiary Alcohol (Over-addition Product)
Symptoms:
-
Presence of a significant amount of the tertiary alcohol in the crude reaction mixture, as identified by NMR, GC-MS, or TLC.
-
Lower than expected yield of the desired ketone.
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | Maintain a low temperature (typically -78 °C to 0 °C) during the addition of the organometallic reagent and throughout the reaction.[1] |
| Excess Organometallic Reagent | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the organometallic reagent. Titrate the reagent beforehand to determine its exact concentration. |
| Highly Reactive Organometallic Reagent | Consider using a less reactive organometallic reagent. For example, a Grignard reagent might be preferable to an organolithium reagent in some cases. |
| Slow Addition of Reagent | Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile at any given time. |
| Incorrect Workup Procedure | Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride before allowing it to warm to room temperature. |
Issue 2: Formation of Reduction Products (Aldehyde or Alcohol)
Symptoms:
-
Detection of 4-chlorobenzaldehyde or 4-chlorobenzyl alcohol in the reaction mixture.
-
Reduced yield of the expected ketone.
Possible Causes & Solutions:
| Cause | Solution |
| β-Hydride Elimination from Grignard Reagent | Use a Grignard reagent that does not have β-hydrogens if possible. Alternatively, use an organolithium reagent. |
| Use of a Reducing Organometallic Reagent | Avoid using organometallic reagents known to have reducing properties, such as certain complex hydrides. For instance, BuMgBH4 has been shown to reduce Weinreb amides.[3] |
| High Reaction Temperature | Higher temperatures can favor reduction pathways. Maintain low reaction temperatures. |
Issue 3: Low or No Conversion of the Starting Material
Symptoms:
-
A significant amount of unreacted this compound is recovered after the reaction.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Organometallic Reagent | Ensure the organometallic reagent is fresh and has been properly stored. Titrate the reagent before use to confirm its activity. |
| Presence of Water or Protic Solvents | Use anhydrous solvents and glassware. Flame-dry glassware under vacuum or in an oven before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Amount of Organometallic Reagent | Use at least one equivalent of the organometallic reagent. |
| Low Reaction Temperature for a Less Reactive Nucleophile | While low temperatures are generally preferred, some less reactive nucleophiles may require slightly higher temperatures to react. Monitor the reaction by TLC to find the optimal temperature. |
Experimental Protocols
General Protocol for the Synthesis of a Ketone from this compound using a Grignard Reagent
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq. in THF) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to -10 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Desired reaction pathway for ketone synthesis.
References
Technical Support Center: 4-Chloro-N-methoxy-N-methylbenzamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up procedure of reactions involving 4-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of ketones and other derivatives using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for a Grignard reaction with this compound?
A typical work-up begins with quenching the reaction mixture at low temperatures (e.g., 0 °C or -78 °C) to decompose any unreacted Grignard reagent and the stable tetrahedral intermediate.[1][2] This is crucial to prevent the over-addition of the organometallic reagent, which can lead to the formation of tertiary alcohols as byproducts.[2][3][4] The choice of quenching agent is critical and is often a mild acid. Saturated aqueous ammonium chloride (NH₄Cl) is a common choice.[3] Dilute hydrochloric acid (e.g., 1N HCl) can also be used. Following the quench, an extractive work-up is performed using an organic solvent like ethyl acetate or diethyl ether to separate the desired ketone from the aqueous layer.[3] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[3]
Q2: I am observing a persistent emulsion during the extractive work-up. How can I resolve this?
Emulsion formation is a common issue, particularly after an acidic quench.[5] To break the emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to separate the layers.[5]
-
Change of Solvent: If using a chlorinated solvent like dichloromethane (DCM), adding a less dense, water-immiscible solvent like diethyl ether can help break the emulsion.[5]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to layer separation.
Q3: My reaction is incomplete, and I am recovering a significant amount of starting this compound. What could be the cause?
Incomplete conversion can be due to several factors:
-
Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4]
-
Insufficient Reagent: The stoichiometry of the Grignard reagent may be insufficient. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the organometallic reagent.
-
Low Reaction Temperature: While the reaction is typically performed at low temperatures to prevent side reactions, the temperature might be too low for the specific Grignard reagent and substrate, leading to a sluggish reaction. A gradual warming of the reaction mixture might be necessary.
-
Poor Quality Starting Material: Ensure the this compound is pure and dry.
Q4: I have isolated my product, but it is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What is the likely byproduct and how can I avoid its formation?
A common byproduct in Weinreb ketone synthesis is the tertiary alcohol, resulting from the over-addition of the organometallic reagent to the newly formed ketone.[2][3][4] The stable tetrahedral intermediate formed from the Weinreb amide is designed to prevent this, but it can break down prematurely if the reaction temperature is too high or if the work-up is not performed correctly.[1][2]
To minimize the formation of this byproduct:
-
Maintain Low Temperatures: Keep the reaction temperature low (typically -78 °C to 0 °C) during the addition of the organometallic reagent and before quenching.[1]
-
Controlled Addition: Add the organometallic reagent slowly and in a controlled manner to avoid localized heating.
-
Prompt and Cold Quenching: Quench the reaction at a low temperature as soon as it is complete.
Another potential byproduct is a symmetrical ketone, which can arise if the reaction conditions allow for side reactions.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive organometallic reagent (e.g., Grignard). | Ensure anhydrous conditions. Use freshly prepared or titrated organometallic reagent. |
| Insufficient amount of organometallic reagent. | Use a slight excess (1.1-1.5 eq.) of the organometallic reagent. | |
| Reaction temperature is too low. | Allow the reaction to warm gradually to room temperature after the addition of the reagent. | |
| Formation of Tertiary Alcohol Byproduct | Reaction temperature was too high. | Maintain a low temperature (-78 °C to 0 °C) throughout the reaction and quenching. |
| Premature breakdown of the tetrahedral intermediate. | Quench the reaction at low temperature. | |
| Excess organometallic reagent. | Use a controlled amount of the organometallic reagent. | |
| Persistent Emulsion During Extraction | Formation of finely dispersed solids or amphiphilic species. | Add brine to the aqueous layer.[5] Consider changing the extraction solvent. |
| Difficulty in Isolating Product | Product is highly soluble in the aqueous phase. | Perform multiple extractions with the organic solvent. Saturate the aqueous layer with NaCl before extraction. |
| Product is volatile. | Use caution during solvent removal (rotary evaporation at low temperature and pressure). | |
| Presence of Unreacted Starting Material | Incomplete reaction. | See "Low or No Product Yield" section. |
| Inefficient extraction of the product. | Ensure the correct organic solvent is being used for extraction and perform multiple extractions. |
Experimental Protocols
General Procedure for the Reaction of this compound with a Grignard Reagent
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with this compound (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to the desired temperature (typically -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).
-
Addition of Grignard Reagent: The Grignard reagent (1.1-1.5 eq.) in an appropriate solvent (e.g., THF or diethyl ether) is added dropwise via the dropping funnel, maintaining the internal temperature below the specified limit.
-
Reaction Monitoring: The reaction is stirred at the low temperature for a specified time (e.g., 1-3 hours) and can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.
-
Quenching: The reaction is quenched by the slow, dropwise addition of a pre-cooled saturated aqueous solution of NH₄Cl.
-
Warming and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and work-up of a ketone from this compound.
Troubleshooting Logic
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ketone Products from Weinreb Amide Reactions
Welcome to the technical support center for the purification of ketone products from Weinreb amide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a streak instead of a clean spot for my ketone product. What could be the cause and how can I fix it?
A: Streaking on a TLC plate is a common issue that can arise from several factors:
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Sample Overloading: You may have spotted too much of your crude sample on the TLC plate. Try diluting your sample and spotting a smaller amount.[1][2]
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Inappropriate Solvent System: The polarity of your solvent system might not be suitable for your ketone. If the eluent is not polar enough, the compound may not move from the baseline, while a too-polar eluent will carry everything with the solvent front.[3] Experiment with different solvent systems to achieve a retention factor (Rf) of approximately 0.3 for your desired ketone.
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Acidic or Basic Nature of the Compound: If your ketone has acidic or basic functional groups, it can interact with the silica gel, causing streaking. To mitigate this, you can add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic or formic acid can be beneficial. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-2.0%) can improve the spot shape.[3][4]
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Presence of High-Boiling Point Solvents: Residual high-boiling point solvents from the reaction, such as DMF or DMSO, can cause streaking. Ensure these are removed during the workup or under high vacuum before purification.[5]
Q2: I suspect I have unreacted Weinreb amide in my crude product. How can I identify it and remove it?
A: Unreacted Weinreb amide is a common impurity. Here’s how to identify and remove it:
-
Identification by TLC: The Weinreb amide is generally more polar than the corresponding ketone. Therefore, on a normal-phase silica TLC plate, the amide will have a lower Rf value than the ketone. Co-spotting your reaction mixture with a sample of the starting Weinreb amide can confirm its presence.
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Identification by NMR: In the 1H NMR spectrum, the N-methoxy and N-methyl groups of the Weinreb amide typically appear as two distinct singlets around 3.7 ppm and 3.2 ppm, respectively. These signals will be absent in the purified ketone spectrum.
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Removal: Flash column chromatography is usually effective for separating the more polar Weinreb amide from the less polar ketone product. A carefully chosen solvent system that gives good separation between the two spots on the TLC plate should be used.
Q3: My ketone product seems to be decomposing on the silica gel column. What can I do?
A: Some ketones can be sensitive to the acidic nature of silica gel.[6] Here are some strategies to address this issue:
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Test for Stability: Before running a large-scale column, you can check the stability of your compound on silica gel using a 2D TLC. Spot your compound on one corner of a square TLC plate, run it in a suitable solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, your compound is decomposing.[6][7]
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Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. This can be done by adding a small amount of triethylamine (e.g., 1-2%) to the solvent system during chromatography.
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Use an Alternative Stationary Phase: If your ketone is highly sensitive to silica, consider using a different stationary phase for chromatography, such as alumina (neutral or basic) or Florisil.[6]
-
Alternative Purification Methods: If chromatography is not feasible, consider other purification techniques such as crystallization or distillation (if the ketone is thermally stable and volatile).[8][9]
Q4: I am having trouble with the workup of my Weinreb ketone reaction. The layers in my separatory funnel are not separating well. What should I do?
A: Emulsion formation during aqueous workup is a common problem. Here are some tips to break the emulsion:
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength and density of the aqueous layer.[10]
-
Change the Organic Solvent: If you are using a solvent like dichloromethane (DCM), which has a density close to water, emulsions can be more persistent. Adding a less dense solvent like diethyl ether or ethyl acetate can sometimes help to improve layer separation.
-
Patience and Gentle Swirling: Sometimes, simply allowing the separatory funnel to stand for a while with occasional gentle swirling can lead to layer separation.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help to break the emulsion.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues during the purification of ketone products from Weinreb amide reactions.
Problem: Low Yield of Purified Ketone
Problem: Impure Product After Column Chromatography
Experimental Protocols
General Workup Procedure for Weinreb Ketone Synthesis
-
Quenching the Reaction: After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Other quenching agents such as 1 M HCl or saturated aqueous sodium bicarbonate (NaHCO3) can also be used depending on the stability of the product.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc), diethyl ether (Et2O), or dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and brine. The brine wash helps to remove residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ketone product.
Purification by Flash Column Chromatography
-
Choosing a Solvent System: Based on TLC analysis of the crude product, choose a solvent system that provides good separation between the desired ketone and any impurities, aiming for an Rf value of ~0.3 for the ketone. Common solvent systems include mixtures of hexanes and ethyl acetate.[11]
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Packing the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even surface. Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
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Loading the Sample: Dissolve the crude ketone in a minimal amount of a suitable solvent (preferably the eluent or a more volatile solvent like DCM). Carefully apply the sample to the top of the silica gel column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the compounds. Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure ketone product and concentrate under reduced pressure to afford the purified ketone.
Data Presentation
Table 1: Common Impurities in Weinreb Ketone Synthesis and Their Removal
| Impurity | Identification (TLC & NMR) | Removal Strategy |
| Unreacted Weinreb Amide | TLC: More polar (lower Rf) than the ketone.NMR: Singlets for N-OMe (~3.7 ppm) and N-Me (~3.2 ppm). | Flash column chromatography. |
| Tertiary Alcohol (from over-addition) | TLC: Often more polar than the ketone.NMR: Absence of a carbonyl signal in 13C NMR; presence of a hydroxyl proton in 1H NMR. | Flash column chromatography. Can be difficult to separate from the ketone. |
| N,O-dimethylhydroxylamine | TLC: Very polar, may remain at the baseline.NMR: Characteristic signals for the N-Me and O-Me groups. | Removed during aqueous workup. |
| Grignard/Organolithium Byproducts | Varies depending on the reagent used. | Removed during aqueous workup and/or flash column chromatography. |
Table 2: Suggested Starting Solvent Systems for Flash Chromatography of Ketones
| Ketone Type | Suggested Starting Solvent System (Hexanes:Ethyl Acetate) | Notes |
| Aliphatic Ketones | 95:5 to 90:10 | Adjust polarity based on the specific ketone's polarity. |
| Aryl Ketones | 90:10 to 80:20 | Aryl ketones are generally more polar than aliphatic ketones. |
| α,β-Unsaturated Ketones | 90:10 to 85:15 | Polarity is similar to or slightly higher than saturated analogues. |
| Highly Functionalized/Polar Ketones | 80:20 to 50:50, may require DCM/MeOH | For very polar ketones, a more polar solvent system is necessary.[7] |
Visualization of the Experimental Workflow
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. chembam.com [chembam.com]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Purification [chem.rochester.edu]
preventing over-addition in reactions with 4-Chloro-N-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide, to prevent over-addition in reactions with organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ketone synthesis?
A1: this compound is a specialized amide, known as a Weinreb amide. Its unique N-methoxy-N-methyl functionality allows for the controlled synthesis of ketones from organometallic reagents (like Grignard or organolithium reagents). It is favored over other acylating agents like esters or acid chlorides because it effectively prevents the common problem of over-addition, where the organometallic reagent reacts twice with the substrate to form a tertiary alcohol instead of the desired ketone.[1][2]
Q2: How does this compound prevent over-addition?
A2: The key to preventing over-addition lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack by the organometallic reagent. The N-methoxy group chelates to the metal ion (e.g., Mg or Li) of the reagent, forming a stable five-membered ring.[2][3][4] This chelated intermediate is stable at low temperatures and does not readily collapse to form a ketone until an acidic workup is performed.[2] Since the ketone is not formed in the presence of the highly reactive organometallic reagent, the second addition is effectively prevented.
Q3: What are the most common organometallic reagents used with this compound?
A3: The most commonly used organometallic reagents are Grignard reagents (RMgX) and organolithium reagents (RLi).[1][2] The choice between them can depend on the desired reactivity, with organolithium reagents generally being more reactive and basic than Grignard reagents.
Troubleshooting Guide
Problem 1: Low or no yield of the desired ketone.
| Potential Cause | Suggested Solution |
| Inactive Organometallic Reagent | Ensure the Grignard or organolithium reagent is fresh and has been properly titrated to determine its exact concentration. These reagents are sensitive to moisture and air. |
| Poor Quality Weinreb Amide | Use high-purity this compound. Impurities can interfere with the reaction. |
| Reaction Temperature Too Low | While low temperatures are crucial to prevent over-addition, an excessively low temperature might hinder the initial nucleophilic addition. If no reaction is observed, consider slowly warming the reaction to a slightly higher, but still controlled, low temperature (e.g., from -78°C to -40°C). |
| Inefficient Quenching | The acidic workup is necessary to hydrolyze the stable tetrahedral intermediate to the ketone. Ensure a proper and thorough acidic quench (e.g., with aqueous HCl or NH4Cl). |
Problem 2: Formation of the over-addition product (tertiary alcohol).
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | The stability of the chelated tetrahedral intermediate is highly temperature-dependent. Maintain a low reaction temperature (typically -78°C to 0°C) throughout the addition of the organometallic reagent. Do not let the reaction warm up before quenching. |
| Excess of Organometallic Reagent | While Weinreb amides are resistant to over-addition, a large excess of a highly reactive organometallic reagent can sometimes lead to the formation of the tertiary alcohol. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent. |
| Slow Addition of Reagents | Add the organometallic reagent to the solution of the Weinreb amide slowly and dropwise. This helps to maintain a low temperature and avoid localized heating. |
Problem 3: Presence of unreacted starting material.
| Potential Cause | Suggested Solution |
| Insufficient Organometallic Reagent | Ensure the stoichiometry of the organometallic reagent is correct. Consider that some of the reagent may be consumed by trace amounts of moisture or other electrophilic impurities. A slight excess (e.g., 1.1 equivalents) is often recommended. |
| Short Reaction Time | Allow the reaction to stir for a sufficient amount of time at the low temperature to ensure complete conversion. The optimal reaction time can vary depending on the specific reactants and conditions. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Grignard Reagent
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70°C.
-
Reaction: Stir the reaction mixture at -78°C for 1-2 hours.
-
Quenching: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table provides illustrative data on the effect of reaction conditions on the yield of ketone synthesis from Weinreb amides. Note that specific data for this compound is limited in the literature; therefore, these examples are based on general principles and reactions with similar substrates.
Table 1: Effect of Temperature on Ketone Yield
| Organometallic Reagent | Temperature (°C) | Desired Ketone Yield (%) | Over-addition Product (%) |
| Phenylmagnesium Bromide | -78 | >95 | <5 |
| Phenylmagnesium Bromide | 0 | ~85 | ~15 |
| Phenylmagnesium Bromide | 25 (Room Temp.) | ~40 | ~60 |
| n-Butyllithium | -78 | >95 | <5 |
| n-Butyllithium | 0 | ~70 | ~30 |
Data is representative and compiled from general knowledge of Weinreb amide reactivity.
Visualizations
Caption: Reaction mechanism for ketone synthesis.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05215D [pubs.rsc.org]
- 4. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 4-Chloro-N-methoxy-N-methylbenzamide synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yield and other common issues encountered during this specific Weinreb amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reaction of 4-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This reaction is a type of nucleophilic acyl substitution.
Q2: I am experiencing a low yield of my final product. What are the potential primary causes?
A2: Low yields in this synthesis can often be attributed to several factors:
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Incomplete reaction: This can be due to insufficient reaction time, low temperature, or inadequate mixing.
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Hydrolysis of the starting material: 4-chlorobenzoyl chloride is highly reactive and can be hydrolyzed by moisture in the air or in the solvents, forming 4-chlorobenzoic acid, which will not react to form the desired product.
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Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired amide.
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Product loss during workup: The product can be lost during the extraction and purification steps, for example, through the formation of emulsions or by using an unsuitable purification method.
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: The presence of multiple spots on a TLC plate indicates impurities. Common impurities include unreacted 4-chlorobenzoyl chloride, 4-chlorobenzoic acid (from hydrolysis), and unreacted N,O-dimethylhydroxylamine. It is also possible to have side products from the reaction of the starting materials with each other or with the solvent.
Q4: How can I effectively purify the crude this compound?
A4: The most common and effective purification methods are liquid-liquid extraction followed by recrystallization or column chromatography. An aqueous workup with a dilute acid wash, followed by a dilute base wash, can remove most of the unreacted starting materials and acidic or basic impurities.[1] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can then be used to obtain the pure product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not go to completion (TLC shows significant starting material). | - Insufficient reaction time or temperature.- Ineffective base. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.- Consider using a stronger or more suitable base. Pyridine or triethylamine are commonly used. |
| Low yield after workup, but the reaction appeared to be complete by TLC. | - Product loss during extraction due to emulsion formation.- Product is partially soluble in the aqueous layer. | - To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.[2]- Ensure the aqueous layer is saturated with a salt like NaCl to decrease the solubility of the organic product. |
| Significant amount of 4-chlorobenzoic acid is isolated. | - Hydrolysis of 4-chlorobenzoyl chloride due to moisture. | - Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. |
Purification Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in removing unreacted N,O-dimethylhydroxylamine hydrochloride. | - Inadequate aqueous wash. | - During the workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer.[1] |
| Difficulty in removing 4-chlorobenzoic acid. | - Incomplete removal during the base wash. | - Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to convert the carboxylic acid to its water-soluble salt.[1] |
| Product "oils out" during recrystallization instead of forming crystals. | - The solvent is too nonpolar, or the solution is supersaturated. | - Add a small amount of a more polar co-solvent or a small amount of the initial hot solvent to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask can also induce crystallization. |
| Poor separation during column chromatography. | - Incorrect solvent system polarity.- Column overloading. | - Use TLC to determine an optimal solvent system that provides good separation between the product and impurities.- Do not overload the column; use an appropriate amount of silica gel for the amount of crude product. |
Data Presentation
| Base | Typical pKa of Conjugate Acid | Relative Basicity | Expected Impact on Yield | Notes |
| Pyridine | 5.2 | Weak | Moderate to Good | Often used in excess as both a base and a solvent. Can be difficult to remove during workup. |
| Triethylamine (TEA) | 10.8 | Moderate | Good to Excellent | A common and effective base. The resulting triethylammonium chloride salt is often insoluble and can be filtered off. |
| Diisopropylethylamine (DIPEA) | 11.0 | Moderate (Sterically Hindered) | Good to Excellent | A non-nucleophilic base, which can be advantageous in preventing side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of Weinreb amides from acyl chlorides.
Materials:
-
4-chlorobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
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Pyridine (or Triethylamine)
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Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 equivalents) or triethylamine (2.2 equivalents) to the stirred solution.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
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Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield issues.
Parameter Relationships
Caption: Relationships between reaction parameters and outcomes.
References
cleavage of N-O bond in Weinreb amides as a side reaction
Welcome to the technical support center for Weinreb amide chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during their experiments, with a specific focus on the undesired cleavage of the N-O bond.
Frequently Asked Questions (FAQs)
Q1: What is N-O bond cleavage in the context of Weinreb amides, and why is it a problem?
A1: N-O bond cleavage is a side reaction where the nitrogen-oxygen bond in the Weinreb amide is broken. This is problematic because it leads to the formation of an N-methyl amide byproduct instead of the desired ketone or aldehyde. This not only reduces the yield of the target molecule but also introduces impurities that can be difficult to separate.
Q2: Under what conditions does N-O bond cleavage typically occur as a side reaction?
A2: This side reaction is more likely to occur under several conditions:
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Highly Basic or Sterically Hindered Nucleophiles: When using bulky or very basic organometallic reagents (e.g., some Grignard or organolithium reagents), the reagent may act as a base, leading to elimination or other pathways that result in N-O cleavage.[1]
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Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for the N-O bond cleavage pathway. Conversely, running reactions at colder temperatures can often suppress this side reaction.
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Substrate Electronic Effects: Weinreb amides derived from electron-rich aromatic systems may be more susceptible to certain reductive cleavage pathways.[2]
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Presence of Certain Transition Metals: Some transition metal-catalyzed reactions, such as certain C-H functionalizations, can inadvertently promote N-O bond cleavage.
Q3: I am observing a significant amount of N-methyl amide in my reaction mixture. How can I confirm it's from N-O bond cleavage?
A3: The most common methods for identifying the N-methyl amide byproduct are:
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Mass Spectrometry (MS): Compare the mass spectrum of your crude reaction mixture with the expected mass of your desired product and the N-methyl amide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the N-methyl amide will show a characteristic singlet for the N-methyl group, which will have a different chemical shift than the N-methyl and N-methoxy signals of the starting Weinreb amide.
Q4: How can I minimize or prevent N-O bond cleavage during my reaction?
A4: Several strategies can be employed:
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Lower the Reaction Temperature: This is often the simplest and most effective solution. For reactions with Grignard or organolithium reagents, temperatures of 0 °C, -20 °C, or even -78 °C are recommended.
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Use Less Nucleophile: Using a stoichiometric or even sub-stoichiometric amount of the organometallic reagent can reduce the likelihood of side reactions.
-
Add a Lewis Acid: Lewis acids like cerium(III) chloride (CeCl3) can be added to the reaction mixture. They are thought to moderate the basicity of the Grignard reagent, thereby reducing the incidence of side reactions.[3]
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Slow Addition of Reagents: Adding the organometallic reagent slowly to the solution of the Weinreb amide can help to control the reaction and minimize side product formation.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution(s) |
| Low yield of desired ketone/aldehyde and presence of N-methyl amide byproduct. | N-O bond cleavage as a significant side reaction. | 1. Lower the reaction temperature. If the reaction was run at room temperature, try 0 °C or -78 °C.2. Reduce the equivalents of the organometallic reagent. Titrate the reagent and use 1.0-1.2 equivalents.3. Add a Lewis acid. Pre-complex the Grignard reagent with anhydrous CeCl3 before adding it to the Weinreb amide.4. Change the order of addition. Add the organometallic reagent dropwise to the Weinreb amide solution at a low temperature. |
| Reaction is messy with multiple unidentified byproducts. | Decomposition of the Weinreb amide or the desired product. This can be exacerbated by basic conditions leading to cleavage. | 1. Ensure anhydrous conditions. Water can quench the organometallic reagent and lead to side reactions.2. Run the reaction at a lower temperature. This can improve the stability of intermediates.[3]3. Use a less basic nucleophile if possible. |
| No reaction or incomplete conversion. | Reagent deactivation or insufficient reactivity. | 1. Check the quality and concentration of the organometallic reagent. Titrate it before use.2. Ensure the Weinreb amide is pure and dry. 3. If running at very low temperatures, allow the reaction to stir for a longer period or slowly warm to a slightly higher temperature. |
Quantitative Data Summary
While comprehensive quantitative data comparing N-O bond cleavage across a wide range of conditions is not extensively compiled in the literature, the following table summarizes general observations and recommended conditions to minimize this side reaction.
| Parameter | Condition Favoring Ketone/Aldehyde | Condition Favoring N-O Cleavage | Notes |
| Temperature | Low temperature (e.g., -78 °C to 0 °C) | Elevated temperature (e.g., > 25 °C) | Lower temperatures stabilize the tetrahedral intermediate that leads to the desired product.[1] |
| Nucleophile | Less sterically hindered and less basic organometallics | Highly basic or sterically hindered organometallics | Bulky or very basic reagents can promote elimination or other pathways leading to cleavage.[1] |
| Additives | Presence of a mild Lewis acid (e.g., CeCl3) | Absence of Lewis acids | Lewis acids can moderate the reactivity of the organometallic reagent.[3] |
| Substrate | Electron-poor or neutral Weinreb amides | Electron-rich Weinreb amides (in some reductive pathways) | The electronic nature of the substrate can influence its susceptibility to reductive cleavage.[2] |
Experimental Protocols
Protocol 1: General Procedure for Ketone Synthesis with a Grignard Reagent (Minimizing N-O Cleavage)
This protocol is designed to minimize the risk of N-O bond cleavage by utilizing low temperatures.
Materials:
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Weinreb amide
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Grignard reagent (e.g., Phenylmagnesium bromide in THF)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
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Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0 °C using an ice-water bath.
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Slowly add the Grignard reagent (1.1-1.2 equiv) dropwise to the stirred solution over 15-30 minutes.
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After the addition is complete, allow the reaction to stir at 0 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, quench it by slowly adding saturated aqueous NH4Cl solution at 0 °C.
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude ketone.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of a Weinreb Amide to an Aldehyde using DIBAL-H
This protocol employs a low temperature to prevent over-reduction and potential side reactions.
Materials:
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Weinreb amide
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Diisobutylaluminium hydride (DIBAL-H) in an organic solvent (e.g., toluene or hexanes)
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Anhydrous toluene or dichloromethane (DCM)
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Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution or 1 M HCl
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous toluene or DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1-1.5 equiv) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at -78 °C.
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After the addition is complete, stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
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Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous Rochelle's salt solution.
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Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
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Separate the layers and extract the aqueous layer with an organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathways of a Weinreb amide with an organometallic reagent (R-M).
Caption: Troubleshooting workflow for N-O bond cleavage in Weinreb amide reactions.
References
effect of temperature on 4-Chloro-N-methoxy-N-methylbenzamide reaction stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reaction stability of 4-Chloro-N-methoxy-N-methylbenzamide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C in a freezer.[1] For short-term use, storage at 4°C is also acceptable.[2] The compound should be kept in a tightly sealed container to prevent moisture absorption.
Q2: Is this compound stable at room temperature?
A2: While short periods at room temperature during shipping or handling are generally acceptable, prolonged exposure is not recommended.[2] The chemical stability is best maintained under refrigerated or frozen conditions.[3]
Q3: What are the potential thermal decomposition hazards associated with this compound?
Q4: How does temperature affect the stability of this compound in solution?
A4: The stability of this compound in solution is dependent on the solvent and the temperature. In general, lower temperatures will prolong the stability of the solution. It is advisable to prepare solutions fresh for use. If storage is necessary, store the solution at a low temperature (e.g., 0-4°C) and use it as soon as possible. Compatibility with the chosen reaction solvent at various temperatures should be assessed prior to large-scale experiments.
Q5: Are there known incompatible materials that could affect the thermal stability of this compound?
A5: Strong oxidizing agents and strong bases should be avoided as they can potentially react with and degrade this compound, especially at elevated temperatures. Reactions with highly basic nucleophiles may lead to side reactions.[4]
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Involving this compound at Elevated Temperatures
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition: The reaction temperature may be too high, causing the degradation of the starting material. | - Lower the reaction temperature and extend the reaction time. - Perform a small-scale experiment to assess the stability of the compound at the desired temperature using techniques like TLC or LC-MS to monitor for decomposition products. |
| Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts. | - Analyze the crude reaction mixture for byproducts. - Consider a different catalyst or solvent system that allows for a lower reaction temperature. |
| Reagent Instability: Other reagents in the reaction mixture may not be stable at the operating temperature. | - Verify the thermal stability of all reactants and reagents involved in the reaction. |
Issue 2: Inconsistent Reaction Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Heating: Fluctuations in the reaction temperature can lead to variable outcomes. | - Use a reliable and calibrated heating system (e.g., oil bath with a temperature controller, heating mantle with a thermocouple). - Ensure uniform heating of the reaction vessel. |
| Degradation During Storage: The starting material may have degraded due to improper storage. | - Verify the purity of the this compound before use. - Ensure the compound has been stored under the recommended conditions (-20°C).[1] |
| Moisture Contamination: The presence of water can affect many reactions involving Weinreb amides. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Method for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material. It can be used to determine the melting point and to screen for thermal decomposition events.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC instrument.
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Heat the sample at a constant rate, for example, 10°C/min, under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. An endothermic peak will indicate melting, while an exothermic event may suggest decomposition.
Protocol 2: Assessing the Impact of Temperature on Reaction Yield and Purity
This protocol outlines a general procedure to determine the optimal temperature for a reaction involving this compound.
Methodology:
-
Set up multiple small-scale reactions in parallel, each in a separate reaction vessel.
-
To each vessel, add this compound and the other necessary reactants and solvent.
-
Place each reaction vessel in a heating block or oil bath set to a different, precisely controlled temperature (e.g., 40°C, 60°C, 80°C, 100°C).
-
Allow the reactions to proceed for the same amount of time.
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After the specified time, quench the reactions and work them up identically.
-
Analyze the crude product from each reaction by a suitable method (e.g., NMR, LC-MS, or GC-MS) to determine the yield of the desired product and the presence of any impurities or byproducts.
-
Compare the results to identify the temperature that provides the best balance of reaction rate, yield, and purity.
Data Presentation
Table 1: Hypothetical Effect of Temperature on a Grignard Reaction with this compound
| Reaction Temperature (°C) | Reaction Time (h) | Yield of Ketone (%) | Purity by HPLC (%) | Notes |
| 0 | 12 | 65 | 98 | Slow reaction rate |
| 25 (Room Temp) | 6 | 85 | 95 | Moderate rate, some byproduct formation |
| 50 | 3 | 92 | 90 | Faster rate, increased byproduct formation |
| 75 | 1.5 | 80 | 75 | Significant byproduct formation and potential decomposition observed |
Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Removal of N,O-dimethylhydroxylamine Byproduct
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the effective removal of N,O-dimethylhydroxylamine and related byproducts from experimental reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts or impurities associated with N,O-dimethylhydroxylamine?
A1: The most common impurity is unreacted N,O-dimethylhydroxylamine itself. Another significant impurity, particularly in the synthesis of N,O-dimethylhydroxylamine, is O-methylhydroxylamine.[1][2] In reactions like the Weinreb amide synthesis, byproducts can also include triphenylphosphine oxide (from Mitsunobu-type couplings) or benzotriazole, depending on the coupling reagents used.[3][4]
Q2: Why is it difficult to separate O-methylhydroxylamine from N,O-dimethylhydroxylamine?
A2: Separation by standard distillation is extremely challenging because their boiling points are very close. N,O-dimethylhydroxylamine boils at approximately 42-43°C, while O-methylhydroxylamine boils at about 48°C.[1][2] This small difference makes fractional distillation inefficient for achieving high purity.
Q3: What is the most effective method to remove O-methylhydroxylamine impurity?
A3: The most effective method is chemical derivatization. O-methylhydroxylamine can be selectively reacted with an aldehyde (like formaldehyde) or a ketone (like acetone or butanone) to form a more volatile oxime or ketoxime derivative.[1][5] This new compound has a significantly different boiling point and can be easily removed by heating or distillation, leaving the protonated N,O-dimethylhydroxylamine salt behind in the aqueous phase.[1]
Q4: How can I remove non-basic organic byproducts, such as triphenylphosphine oxide or phthalhydrazide, after a reaction?
A4: An acid-base extraction is a highly effective technique. Since N,O-dimethylhydroxylamine is basic, it can be protonated with an aqueous acid (e.g., HCl) and extracted into the aqueous layer.[6] Neutral organic byproducts like triphenylphosphine oxide or phthalhydrazide will remain in the organic layer.[7] The aqueous layer can then be neutralized with a base to recover the purified N,O-dimethylhydroxylamine, which can be back-extracted into a fresh organic solvent.[6]
Q5: How can I confirm the complete removal of N,O-dimethylhydroxylamine from my final product?
A5: Detecting residual N,O-dimethylhydroxylamine can be difficult due to its low molecular weight, high polarity, and lack of a UV chromophore.[8][9] A highly sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS) following a derivatization step.[8][9] Reagents like Dansyl Chloride can be used to tag the hydroxylamine, making it easily detectable by LC-MS at parts-per-million (ppm) levels.[8][9]
Troubleshooting Guides
Problem 1: Poor Separation of N,O-dimethylhydroxylamine and O-methylhydroxylamine by Distillation
-
Cause : The boiling points of the two compounds are too close for effective separation via standard distillation.[1][2]
-
Solution : Employ chemical derivatization as outlined in the experimental protocol below. Reacting the mixture with formaldehyde in an acidic aqueous solution converts O-methylhydroxylamine into volatile O-methylformaldoxime, which can be removed by heating. The desired N,O-dimethylhydroxylamine remains as a non-volatile salt in the solution.[1] The N,O-dimethylhydroxylamine can then be liberated by adding a base and isolated by distillation.[1]
Problem 2: Final Product is Contaminated with Neutral Organic Byproducts
-
Cause : Byproducts from coupling reagents (e.g., triphenylphosphine oxide) or other starting materials are often neutral and co-elute with the product during standard silica gel chromatography.
-
Solution :
-
Acid-Base Extraction : Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl). The basic N,O-dimethylhydroxylamine will move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Chromatography : If extraction is insufficient, optimize flash chromatography conditions. Converting the target compound to its hydrochloride salt can drastically alter its polarity, often simplifying purification.[7]
-
Problem 3: Difficulty Detecting and Quantifying Residual N,O-dimethylhydroxylamine
-
Cause : N,O-dimethylhydroxylamine lacks a strong UV chromophore and has poor retention in reverse-phase chromatography, making it "invisible" to standard HPLC-UV analysis.[8][9]
-
Solution : Use a derivatization-based LC-MS method. Reacting the sample with a derivatizing agent like Dansyl Chloride introduces a bulky, easily ionizable tag. This allows for sensitive and accurate quantification of the analyte down to low ppm levels.[8][9]
Data Presentation
Table 1: Physical Properties of Hydroxylamine Impurities
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Separation Challenge |
| N,O-dimethylhydroxylamine | 61.08 | 42.3 - 43.2 | - |
| O-methylhydroxylamine | 47.06 | 48.1 | Boiling points are too similar for easy distillation.[1][2] |
Table 2: Summary of Removal Methods
| Method | Target Byproduct(s) | Principle | Key Advantages |
| Chemical Derivatization | O-methylhydroxylamine | Selective reaction to form a derivative with different physical properties.[1][5] | Highly effective for compounds with similar boiling points. |
| Acid-Base Extraction | Neutral organic compounds (e.g., triphenylphosphine oxide) | Separation based on the acidic/basic nature of the target molecule versus the impurity.[6] | Simple, scalable, and avoids chromatography. |
| Azeotropic Distillation | Water, residual solvents | Forms a lower-boiling azeotrope to facilitate removal.[2] | Effective for removing water from intermediates. |
| Chromatography | Various organic impurities | Separation based on polarity differences. | Widely applicable but may require optimization. |
| Recrystallization | General impurities | Purification of the hydrochloride salt from a suitable solvent.[5] | Can yield highly pure solid material. |
Experimental Protocols
Protocol 1: Removal of O-methylhydroxylamine via Formaldehyde Derivatization
This protocol is adapted from established industrial processes for purifying N,O-dimethylhydroxylamine.[1]
-
Acidification : Dissolve the crude mixture containing N,O-dimethylhydroxylamine and O-methylhydroxylamine in water. Adjust the pH to below 7 (preferably pH 1-2) by adding an acid such as hydrochloric acid or sulfuric acid. This converts both amines to their non-volatile salt forms.[1]
-
Derivatization : To the acidic aqueous solution, add a slight stoichiometric excess of formaldehyde (e.g., a 37% aqueous solution) relative to the amount of O-methylhydroxylamine impurity. The reaction can be performed at room temperature.[1]
-
Removal of Derivative : Gently heat the solution to reflux (near 100°C). The volatile O-methylformaldoxime and any excess formaldehyde will be driven off as gases.[1]
-
Isolation of Product : Cool the remaining solution. Raise the pH to above 7 by adding a base, such as sodium hydroxide, to liberate the free N,O-dimethylhydroxylamine.[1]
-
Final Purification : The purified N,O-dimethylhydroxylamine can now be isolated by distillation.[1]
Protocol 2: General Acid-Base Extraction for Byproduct Removal
-
Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash : Transfer the organic solution to a separatory funnel and add an equal volume of a 1M aqueous HCl solution. Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction : Repeat the acidic wash two more times with fresh portions of 1M HCl to ensure complete extraction of the basic product into the aqueous phase. Combine all aqueous extracts.
-
Back-Extraction : Neutralize the combined aqueous layers by slowly adding a base (e.g., 6M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).
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Isolation : Add a fresh portion of organic solvent to the neutralized aqueous layer and shake to extract the purified, neutral N,O-dimethylhydroxylamine back into the organic phase. Repeat this extraction twice.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Derivatization for LC-MS Quantification of Residual N,O-dimethylhydroxylamine
This protocol is based on a validated method for detecting trace levels of N,O-dimethylhydroxylamine.[8][9]
-
Sample Preparation : Accurately weigh the sample to be tested and dissolve it in a suitable diluent (e.g., acetonitrile:water) to a known concentration (e.g., 10 mg/mL).
-
Standard Preparation : Prepare a standard solution of N,O-dimethylhydroxylamine hydrochloride at a known concentration (e.g., 10 ppm) in the same diluent.
-
Derivatization Reaction :
-
To an aliquot of the sample and standard solutions, add a solution of Dansyl Chloride in a suitable solvent like acetone.
-
Add a buffer or base (e.g., sodium bicarbonate solution) to facilitate the reaction.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for approximately 60 minutes.
-
-
LC-MS Analysis : Analyze the derivatized sample and standard solutions by LC-MS. The derivatized product will have a unique m/z value that can be monitored for sensitive and specific quantification.[9]
Visualizations
Caption: General workflow for Weinreb amide synthesis and purification.
Caption: Logic for separating O-methylhydroxylamine (O-MHA) via derivatization.
Caption: Workflow for purification using acid-base extraction.
References
- 1. US3230260A - Process for the isolation of n,o-dimeth-ylhydroxylamine - Google Patents [patents.google.com]
- 2. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]
- 3. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reaction with 4-Chloro-N-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grignard reaction with 4-Chloro-N-methoxy-N-methylbenzamide (a Weinreb amide) to synthesize the corresponding ketone.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in a Grignard reaction?
The primary advantage of using a Weinreb amide such as this compound is to prevent the common side reaction of over-addition.[1] The reaction proceeds through a stable tetrahedral intermediate, which is stabilized by chelation of the magnesium atom by the methoxy group. This intermediate does not readily collapse to form the ketone until acidic workup, thus preventing a second addition of the Grignard reagent to form a tertiary alcohol.[1]
Q2: What are the most common byproducts in the Grignard reaction with this compound?
While the Weinreb amide minimizes over-addition, other byproducts can form. The most common include:
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Over-addition Product (Tertiary Alcohol): Although minimized, this can still occur, especially at higher temperatures or with highly reactive Grignard reagents.
-
Wurtz Coupling Product: Homocoupling of the Grignard reagent (R-R) or coupling of the Grignard reagent with the starting aryl halide can occur.[2]
-
Reduction Product (Secondary Alcohol): If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the ketone product to the corresponding secondary alcohol.
-
Unreacted Starting Material: Incomplete reaction can lead to the recovery of this compound.
-
Byproducts from Grignard Reagent Formation: Impurities from the preparation of the Grignard reagent, such as homocoupled products from the parent halide.
Q3: Can the chloro-substituent on the benzamide react?
Under standard Grignard conditions, the chloro-substituent on the aromatic ring is generally tolerated. However, with highly reactive Grignard reagents or under forcing conditions (e.g., prolonged heating), there is a possibility of a magnesium-halogen exchange or nucleophilic aromatic substitution, leading to undesired byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ketone | 1. Inactive Grignard reagent due to moisture or air exposure.2. Poor quality or unactivated magnesium.3. Low reaction temperature leading to incomplete reaction.4. Impure starting materials. | 1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.2. Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.3. While low temperatures are necessary to maintain the stability of the intermediate, ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC.4. Purify the this compound and the halide used to prepare the Grignard reagent. |
| Significant amount of tertiary alcohol (over-addition product) observed | 1. Reaction temperature is too high, causing the breakdown of the stable tetrahedral intermediate.2. Highly reactive Grignard reagent.3. Slow addition of the quenching agent. | 1. Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the Grignard reagent.2. Consider using a less reactive organometallic reagent if possible.3. Quench the reaction rapidly at low temperature with a suitable acidic solution (e.g., saturated aqueous NH4Cl). |
| Presence of a significant amount of Wurtz coupling byproduct (R-R) | 1. High local concentration of the halide during Grignard reagent formation.2. High temperature during Grignard reagent formation.3. The Grignard reagent is reacting with unreacted aryl halide. | 1. Add the halide slowly and dropwise to the magnesium suspension during the preparation of the Grignard reagent.2. Control the exotherm of the Grignard formation with an ice bath.3. Ensure the complete formation of the Grignard reagent before adding it to the Weinreb amide. |
| Ketone product is reduced to a secondary alcohol | The Grignard reagent possesses β-hydrogens and is acting as a reducing agent. | Use a Grignard reagent without β-hydrogens if the desired product allows. Alternatively, use milder reaction conditions or a different organometallic reagent. |
Experimental Protocols
Below is a general protocol for the Grignard reaction with this compound. Note that specific conditions may need to be optimized for different Grignard reagents.
1. Preparation of the Grignard Reagent:
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine to activate the magnesium.
-
Addition: Add a solution of the corresponding organic halide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is often initiated by gentle warming and then maintained at a gentle reflux.
-
Completion: After the addition is complete, stir the mixture until the magnesium is consumed.
2. Reaction with this compound:
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared Grignard reagent (1.1-1.5 equivalents) to the stirred solution of the Weinreb amide.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to 0 °C over 1-2 hours. Monitor the reaction progress by TLC.
3. Work-up Procedure:
-
Quenching: Cool the reaction mixture back to -78 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A troubleshooting workflow for identifying and addressing common byproducts.
Reaction Pathway for Byproduct Formation
References
Validation & Comparative
Comparative NMR Analysis of 4-Chloro-N-methoxy-N-methylbenzamide Reaction Products
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR characteristics of products derived from 4-Chloro-N-methoxy-N-methylbenzamide, with a comparison to alternative synthetic routes.
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the primary products obtained from the reaction of this compound, a Weinreb amide, with common nucleophilic reagents. The data presented serves as a valuable resource for reaction monitoring, product identification, and purity assessment. Furthermore, a comparison with products from alternative synthetic pathways is included to offer a broader analytical perspective.
Overview of this compound Reactions
This compound is a versatile intermediate in organic synthesis, primarily utilized for the preparation of ketones and aldehydes. Its reaction with organometallic reagents, such as Grignard reagents, typically yields ketones, while reduction with hydride reagents affords aldehydes. A key advantage of using a Weinreb amide is the prevention of over-addition of the nucleophile, which is a common side reaction with other acylating agents like acyl chlorides.
A logical workflow for the synthesis and reaction of this compound is depicted below.
Caption: Synthesis and subsequent reactions of the Weinreb amide.
NMR Data of Starting Material and Reaction Products
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its principal reaction products. For comparison, data for products obtained through alternative synthetic methods are also provided.
Table 1: ¹H NMR Data (CDCl₃, δ in ppm)
| Compound | Ar-H | -CH₃ | -OCH₃ | -N-CH₃ | Aldehyde-H |
| This compound | ~7.4-7.6 (m, 4H) | - | ~3.55 (s, 3H) | ~3.35 (s, 3H) | - |
| 4'-Chloroacetophenone (from Weinreb Amide) | 7.91 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H)[1] | 2.61 (s, 3H)[1] | - | - | - |
| 4-Chlorobenzaldehyde (from Weinreb Amide) | 7.82 (d, J=8.5 Hz, 2H), 7.51 (d, J=8.4 Hz, 2H) | - | - | - | 9.98 (s, 1H) |
| 4'-Chloroacetophenone (from Friedel-Crafts) | 7.898 (d, 2H), 7.438 (d, 2H)[2] | 2.590 (s, 3H)[2] | - | - | - |
Table 2: ¹³C NMR Data (CDCl₃, δ in ppm)
| Compound | C=O | Ar-C (quaternary) | Ar-CH | -CH₃ | -OCH₃ | -N-CH₃ |
| This compound | ~168 | ~135, ~132 | ~129, ~128 | - | ~61 | ~34 |
| 4'-Chloroacetophenone (from Weinreb Amide) | 196.8[1] | 139.6, 135.4[1] | 129.7, 128.9[1] | 26.5[1] | - | - |
| 4-Chlorobenzaldehyde (from Weinreb Amide) | 190.75 | 140.81, 134.61 | 130.80, 129.34 | - | - | - |
| 4'-Chloroacetophenone (from Friedel-Crafts) | 197.206[2] | 139.992, 135.883[2] | 130.140, 129.310[2] | 26.947[2] | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and its subsequent reactions are provided below.
Synthesis of this compound
This procedure outlines the synthesis of the Weinreb amide from the corresponding acid chloride.
Caption: Experimental workflow for Weinreb amide synthesis.
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM), add pyridine (2.2 eq) at 0 °C.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield this compound.
Reaction with Grignard Reagent: Synthesis of 4'-Chloroacetophenone
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to afford 4'-chloroacetophenone.
Reduction Reaction: Synthesis of 4-Chlorobenzaldehyde
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M in toluene) dropwise over a period of 3 hours, maintaining the internal temperature below -70 °C.[3]
-
Stir the reaction mixture at -78 °C for an additional 30 minutes.[3]
-
Quench the reaction by the slow addition of methanol.[3]
-
The cold solution is then poured into a vigorously stirred saturated aqueous solution of Rochelle salt.[3]
-
After stirring for 30 minutes, the layers are separated, and the aqueous layer is extracted with ethyl acetate.[3]
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 4-chlorobenzaldehyde.
Alternative Synthesis: Friedel-Crafts Acylation of Chlorobenzene
For comparison, 4'-chloroacetophenone can also be synthesized via the Friedel-Crafts acylation of chlorobenzene. The NMR data for the product of this reaction is presented in the tables above.
Caption: Workflow for Friedel-Crafts acylation.
Procedure:
-
To a stirred mixture of chlorobenzene (1.0 eq) and acetyl chloride (1.1 eq), slowly add anhydrous aluminum chloride (1.2 eq) while maintaining the temperature below 10 °C.
-
After the addition, the reaction mixture is slowly heated to 50-60 °C and maintained for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent. The resulting mixture of ortho and para isomers is then separated, typically by recrystallization or chromatography, to yield the desired 4'-chloroacetophenone.
Conclusion
The NMR data presented in this guide provides a clear and objective comparison of the products derived from this compound. The distinct chemical shifts and coupling patterns for the ketone and aldehyde products allow for straightforward identification and analysis. While the NMR spectra of 4'-chloroacetophenone are nearly identical regardless of the synthetic route (Weinreb amide vs. Friedel-Crafts), the Weinreb amide approach offers superior control and often higher yields of the desired ketone product by avoiding the formation of isomeric byproducts and over-addition products. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available starting materials. This guide serves as a practical reference for chemists and researchers in the selection of appropriate analytical methods for the characterization of these important synthetic intermediates.
References
A Comparative Guide to Monitoring Weinreb Amide Reaction Progress: HPLC and Its Alternatives
The synthesis of Weinreb amides stands as a cornerstone in modern organic chemistry, providing a robust gateway to the formation of ketones and aldehydes. For researchers, scientists, and professionals in drug development, precise monitoring of this reaction is critical for optimizing yield, minimizing impurities, and ensuring process safety. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for monitoring the progress of Weinreb amide formation.
The Role of HPLC in Reaction Monitoring
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. Its application in monitoring the conversion of a carboxylic acid or its derivative to a Weinreb amide offers high resolution and sensitivity, allowing for precise determination of reactant consumption and product formation.
A typical reversed-phase HPLC method is often suitable for this purpose, as the Weinreb amide product is generally less polar than the starting carboxylic acid. This difference in polarity allows for effective separation on a nonpolar stationary phase.
Table 1: Example HPLC Method for Weinreb Amide Reaction Monitoring
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Experimental Protocol: HPLC Monitoring
A detailed protocol for monitoring a Weinreb amide reaction using the HPLC method described above is as follows:
-
Standard Preparation: Prepare standard solutions of the starting carboxylic acid and the purified Weinreb amide product in the mobile phase at known concentrations (e.g., 1 mg/mL).
-
Reaction Sampling: At designated time points during the reaction, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate any salts. Dilute the sample to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the HPLC system.
-
Data Analysis: Monitor the chromatogram for the peaks corresponding to the starting material and the product. The retention time of the less polar Weinreb amide is expected to be longer than that of the more polar carboxylic acid starting material in a reversed-phase method.
-
Quantification: Calculate the percentage conversion by comparing the peak areas of the starting material and the product at different time points relative to the initial time point (t=0).
Comparison with Alternative Monitoring Techniques
While HPLC offers excellent quantitative data, other techniques are also employed for monitoring Weinreb amide reactions, each with its own set of advantages and disadvantages.
Table 2: Comparison of Reaction Monitoring Techniques
| Technique | Speed | Cost | Sensitivity | Quantitative Capability | Required Equipment |
| HPLC | Moderate | High | High | Excellent | HPLC System |
| TLC | Fast | Low | Moderate | Semi-quantitative | TLC plates, chamber, UV lamp |
| GC-MS | Moderate | High | Very High | Excellent | GC-MS System |
| NMR | Fast | Very High | Low | Excellent | NMR Spectrometer |
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used method for qualitative reaction monitoring.[1] By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of the starting material spot and the appearance of the product spot can be visually tracked.
-
Experimental Protocol (TLC):
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot a small amount of the initial reaction mixture (t=0) and the ongoing reaction mixture at various time points.
-
Develop the plate in a chamber with an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under a UV lamp. The relative positions (Rf values) of the starting material and product spots indicate the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS can be a powerful tool for reaction monitoring.[2] It provides excellent separation and structural information, which can be useful for identifying byproducts. However, many starting materials and products in Weinreb amide synthesis may require derivatization to be suitable for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-destructive and highly quantitative method for reaction monitoring.[3][4] By taking periodic NMR spectra of the reaction mixture, the disappearance of signals corresponding to the starting material and the appearance of signals for the product can be directly observed and integrated to determine the reaction conversion. Online NMR setups can provide real-time data.[3]
Conclusion
The choice of analytical method for monitoring a Weinreb amide reaction depends on the specific needs of the researcher and the project. For rapid, qualitative checks, TLC is an excellent and economical choice. When precise, quantitative data is essential for kinetic studies or process optimization, HPLC provides a robust and reliable solution. NMR offers the advantage of real-time, non-destructive analysis, while GC-MS is a powerful tool for volatile compounds and byproduct identification. By understanding the strengths and limitations of each technique, scientists can select the most appropriate method to ensure the successful synthesis of Weinreb amides.
References
A Comparative Guide to the Characterization of Ketones Synthesized from 4-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 4-Chlorophenyl Ketones with Supporting Experimental Data.
This guide provides a comprehensive analysis of the synthesis and characterization of ketones derived from 4-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide. The primary synthetic route, the Weinreb ketone synthesis, is compared with a classical alternative, the Friedel-Crafts acylation. This comparison is supported by detailed experimental protocols, quantitative data, and characterization of the resulting ketones to aid researchers in selecting the optimal synthetic strategy.
Introduction to Synthetic Methodologies
The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and materials science. 4-Chlorophenyl ketones, in particular, are valuable intermediates. The choice of synthetic method depends on factors such as substrate scope, functional group tolerance, yield, and reaction conditions.
Weinreb Ketone Synthesis: This method involves the reaction of an N-methoxy-N-methylamide (Weinreb amide), such as this compound, with an organometallic reagent (e.g., a Grignard or organolithium reagent). A key advantage of this approach is the formation of a stable chelated intermediate, which prevents the common problem of over-addition and subsequent formation of tertiary alcohol byproducts. This stability generally leads to high yields of the desired ketone.
Friedel-Crafts Acylation: This classic method involves the electrophilic acylation of an aromatic ring, such as chlorobenzene, with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). While widely used, this method can be limited by the regioselectivity with substituted arenes and the often harsh reaction conditions. For chlorobenzene, acylation typically yields a mixture of ortho and para isomers, with the para product being major due to less steric hindrance.[1][2]
Comparison of Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to a representative 4-chlorophenyl ketone, 4'-chloroacetophenone.
Caption: Comparison of Weinreb and Friedel-Crafts synthetic routes.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of two representative ketones: 4'-chloroacetophenone and 4-chlorobenzophenone.
Table 1: Comparison of Synthetic Methods for 4'-Chloroacetophenone
| Parameter | Weinreb Ketone Synthesis | Friedel-Crafts Acylation |
| Starting Materials | This compound, Methylmagnesium bromide | Chlorobenzene, Acetyl Chloride |
| Catalyst/Reagent | - | Aluminum Chloride (AlCl₃) |
| Typical Yield | Generally high (often >90%) | 60-85% (for the para isomer) |
| Byproducts | Minimal | Ortho-isomer (2'-chloroacetophenone) |
| Reaction Conditions | Anhydrous THF, low to ambient temperature | Anhydrous solvent (e.g., CH₂Cl₂), 0°C to reflux |
Table 2: Characterization Data for Synthesized Ketones
| Ketone | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 4'-Chloroacetophenone | C₈H₇ClO | 154.59 | 19-21 | ¹H NMR (CDCl₃, 500 MHz): δ 7.91 (d, 2H), 7.45 (d, 2H), 2.61 (s, 3H).[3] ¹³C NMR (CDCl₃, 125 MHz): δ 196.8, 139.6, 135.4, 129.7, 128.9, 26.5.[3] IR (KBr, cm⁻¹): ~1680 (C=O). MS (m/z): 154 (M⁺), 139, 111. |
| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | 75-77[1] | ¹H NMR (CDCl₃, 400 MHz): δ 7.79-7.74 (m, 4H), 7.60 (t, 1H), 7.52-7.44 (m, 4H).[4] ¹³C NMR (CDCl₃, 100 MHz): δ 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4.[4] IR (KBr, cm⁻¹): ~1655 (C=O). MS (m/z): 216 (M⁺), 181, 139, 111, 105, 77.[5] |
Experimental Protocols
Protocol 1: Synthesis of 4'-Chloroacetophenone via Weinreb Ketone Synthesis (General Procedure)
-
Preparation of Weinreb Amide: this compound is prepared from 4-chlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.
-
Grignard Reaction: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), a solution of methylmagnesium bromide (1.1-1.2 eq) in diethyl ether is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 4'-chloroacetophenone.
Protocol 2: Synthesis of 4'-Chloroacetophenone via Friedel-Crafts Acylation
-
Reaction Setup: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is suspended in anhydrous dichloromethane (CH₂Cl₂) in a round-bottomed flask equipped with a dropping funnel and a reflux condenser, under a nitrogen atmosphere. The mixture is cooled to 0°C in an ice bath.
-
Addition of Acyl Chloride: Acetyl chloride (1.05 eq) is added dropwise to the stirred suspension.
-
Addition of Chlorobenzene: Chlorobenzene (1.0 eq) is then added dropwise, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with water, a saturated solution of sodium bicarbonate (NaHCO₃), and brine. The organic layer is then dried over anhydrous magnesium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The resulting crude product, a mixture of ortho and para isomers, is purified by recrystallization or column chromatography to isolate the major product, 4'-chloroacetophenone.
Visualization of Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for the synthesis and characterization of ketones and the mechanism of the Weinreb ketone synthesis.
Caption: General workflow for ketone synthesis and characterization.
Caption: Mechanism of the Weinreb ketone synthesis.
Conclusion
The synthesis of ketones from this compound via the Weinreb ketone synthesis offers a highly efficient and selective route to 4-chlorophenyl ketones. The primary advantage of this method is the prevention of over-addition, leading to cleaner reactions and generally higher yields compared to the classical Friedel-Crafts acylation. While Friedel-Crafts acylation is a viable alternative, it often requires harsher conditions and results in isomeric mixtures that necessitate further purification. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired purity, yield, and tolerance to various functional groups. The detailed characterization data provided serves as a benchmark for researchers working on the synthesis of these valuable chemical intermediates.
References
A Comparative Guide to Acylation: 4-Chloro-N-methoxy-N-methylbenzamide vs. 4-Chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The acylation reaction is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. The choice of an acylating agent can significantly impact the yield, selectivity, and functional group tolerance of a reaction. This guide provides an objective comparison between two common acylating agents: 4-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide, and the more traditional 4-chlorobenzoyl chloride.
At a Glance: Key Performance Differences
| Feature | This compound (Weinreb Amide) | 4-Chlorobenzoyl Chloride (Acid Chloride) |
| Reactivity | Moderately reactive, stable, and isolable solid. | Highly reactive, moisture-sensitive liquid. |
| Chemoselectivity | High, particularly with strong nucleophiles like organometallics. | Lower, prone to over-addition with strong nucleophiles. |
| Key Advantage | Prevents over-addition in ketone synthesis, leading to cleaner reactions and higher yields of the desired product.[1][2][3] | High reactivity allows for rapid acylation of a wide range of nucleophiles, including less reactive ones.[4][5] |
| Primary Byproduct | N,O-dimethylhydroxylamine (can often be recovered). | Hydrochloric acid (requires a base to neutralize), potential for tertiary alcohol formation with organometallics.[3][6] |
| Handling | Generally easier and safer to handle and store.[1] | Corrosive and lachrymatory, requires careful handling under anhydrous conditions. |
| Typical Application | Controlled synthesis of ketones and aldehydes from organometallic reagents.[7] | General acylation of amines, alcohols, and Friedel-Crafts reactions. |
The Critical Difference: Over-addition in Ketone Synthesis
The most significant advantage of using this compound over 4-chlorobenzoyl chloride lies in the synthesis of ketones using organometallic reagents (e.g., Grignard or organolithium reagents).
With an acid chloride, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol as a significant byproduct.[3][6] This over-addition can be difficult to control, even with careful stoichiometry, leading to reduced yields of the desired ketone and purification challenges.
In contrast, the Weinreb amide reacts with the organometallic reagent to form a stable, chelated tetrahedral intermediate.[1][8][9] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By this point, any excess organometallic reagent has been quenched, thus preventing the unwanted second addition and ensuring a high yield of the ketone.[10]
Data Presentation: Representative Acylation Performance
| Nucleophile | Acylating Agent | Product | Yield (%) | Reference |
| o-Anisidine | 4-Chlorobenzoyl chloride | 4-Chloro-N-(2-methoxyphenyl)benzamide | 87% | [11] |
| Phenylmagnesium bromide | This compound | 4-Chlorobenzophenone | High (implied) | [12] |
| Phenylmagnesium bromide | 4-Chlorobenzoyl chloride | 4-Chlorobenzophenone & Byproducts | Variable | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-(2-methoxyphenyl)benzamide using 4-Chlorobenzoyl Chloride
This protocol demonstrates a typical acylation of an amine with an acid chloride.[11]
Materials:
-
4-Chlorobenzoyl chloride (1 mmol)
-
o-Anisidine (1 mmol)
-
Chloroform (CHCl₃)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
A solution of 4-chlorobenzoyl chloride (1 mmol) in CHCl₃ is treated with o-anisidine (1 mmol) under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux for 2.5 hours.
-
Upon cooling, the reaction mixture is diluted with CHCl₃ and washed consecutively with 1 M aq. HCl and saturated aq. NaHCO₃.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The residue is crystallized from methanol to afford the title compound.
Expected Yield: 87%.[11]
Protocol 2: Synthesis of a Ketone using a 4-Chloro-Weinreb Amide and a Grignard Reagent
This protocol is a general procedure for the chemoselective acylation of a Grignard reagent with a Weinreb amide to yield a ketone.[12]
Materials:
-
This compound (1 equiv.)
-
Aryl or Alkyl Magnesium Bromide (Grignard Reagent, 1.2 equiv.)
-
Anhydrous solvent (e.g., THF, Toluene, or CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.2 equivalents) to the solution.
-
Allow the reaction to stir at 0 °C to room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: High yield of the corresponding 4-chlorophenyl ketone with minimal to no tertiary alcohol byproduct.
Mandatory Visualizations
Caption: Comparative reaction pathways for ketone synthesis.
Caption: Decision workflow for selecting an acylating agent.
Conclusion
For the synthesis of ketones via acylation of organometallic reagents, this compound (a Weinreb amide) is demonstrably superior to 4-chlorobenzoyl chloride. Its ability to form a stable chelated intermediate effectively prevents the over-addition that plagues reactions with more reactive acid chlorides. This leads to cleaner reactions, higher yields of the desired ketone, and simpler purifications. While 4-chlorobenzoyl chloride remains a potent and useful reagent for the acylation of less reactive nucleophiles such as amines and alcohols, and in Friedel-Crafts reactions, its lack of control with powerful carbon nucleophiles makes the Weinreb amide the preferred choice for modern, selective ketone synthesis in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Ketone Synthesis: Evaluating Alternatives to 4-Chloro-N-methoxy-N-methylbenzamide
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in the construction of complex molecules. The Weinreb amide, exemplified by 4-Chloro-N-methoxy-N-methylbenzamide, has long been a reliable tool for this purpose, prized for its ability to prevent over-addition of organometallic reagents. However, a variety of alternative methods have emerged, each with its own set of advantages and limitations. This guide provides an objective comparison of the performance of several key alternatives to the Weinreb amide synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Ketone Synthesis Methods
The following table summarizes the key quantitative data for the Weinreb amide synthesis and its alternatives, allowing for a direct comparison of their performance across various metrics.
| Method | Acylating Agent | Nucleophile | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Weinreb Amide Synthesis | This compound | Grignard or Organolithium Reagents | THF, -78 °C to rt, 1-4 h | 85-95 | High yield, excellent prevention of over-addition, broad functional group tolerance.[1] | Requires preparation of the Weinreb amide from the corresponding carboxylic acid. |
| Gilman Reagents | Acyl Chlorides | Organocuprates (R₂CuLi) | Ether/THF, -78 °C, 1-3 h | 70-90 | Good yields, selective for acyl chlorides, avoids over-addition.[2] | Requires preparation of the Gilman reagent, which can be sensitive. |
| Organolithium Reagents with Carboxylic Acids | Carboxylic Acids | Organolithium Reagents (2 equiv.) | Ether/DME, rt, 1-3 h | 70-90 | Direct conversion from carboxylic acids, avoids preparation of an intermediate.[3][4] | Requires two equivalents of the organolithium reagent, potential for side reactions with sensitive functional groups.[5] |
| Decarboxylative Cross-Coupling | α-Oxocarboxylic Acids or Carboxylic Acids | Aryl/Vinyl Halides | Pd or Cu catalyst, base, 80-170 °C, 6-24 h | 60-90 | Utilizes readily available starting materials, broad scope.[6][7] | Often requires high temperatures and transition metal catalysts. |
| Grignard Reagents with Nitriles | Nitriles | Grignard Reagents | Ether/THF, 0 °C to reflux, then H₃O⁺ workup, 2-6 h | 60-85 | Readily available starting materials, good for certain substrates.[8][9] | Requires a separate hydrolysis step, can have limitations with sterically hindered nitriles.[8] |
| Acylsilane Chemistry | Acylsilanes | Organometallic Reagents | Varies (e.g., Pd catalyst), rt to 80 °C, 12-24 h | 70-90 | Can act as acyl anion equivalents, useful for otherwise difficult transformations.[10] | Requires synthesis of the acylsilane precursor. |
| Mander's Reagent | Ketones/Enolates | Methyl Cyanoformate | THF, -78 °C, 1-2 h | 80-95 (for β-ketoesters) | High yields for β-ketoesters, highly regioselective.[11][12] | Primarily for the synthesis of β-ketoesters, not general ketone synthesis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Weinreb Ketone Synthesis from this compound
Procedure: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude ketone, which can be purified by column chromatography.[1][13]
Ketone Synthesis using Gilman Reagents and Acyl Chlorides
Procedure: A solution of an organolithium reagent (2.0 equiv) in diethyl ether is added to a suspension of copper(I) iodide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere. The resulting Gilman reagent is stirred for 30 minutes. The acyl chloride (e.g., 4-Chlorobenzoyl chloride, 1.0 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the desired ketone.[2][14]
Direct Ketone Synthesis from Carboxylic Acids and Organolithium Reagents
Procedure: To a solution of the carboxylic acid (e.g., 4-Chlorobenzoic acid, 1.0 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere, is added the organolithium reagent (e.g., Phenyllithium, 2.2 equiv) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then cooled to 0 °C and quenched by the careful addition of 1 M aqueous HCl. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic extracts are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the ketone.[4][5][15]
Decarboxylative Cross-Coupling for Ketone Synthesis
Procedure: A mixture of the α-oxocarboxylic acid (1.2 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a phosphine ligand, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF) is heated at 120 °C for 12-24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the ketone.[6]
Ketone Synthesis from Nitriles and Grignard Reagents
Procedure: To a solution of the nitrile (1.0 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere, the Grignard reagent (1.2 equiv) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours. The reaction is cooled to 0 °C and quenched by the slow addition of 3 M aqueous HCl. The mixture is stirred vigorously for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude ketone is purified by column chromatography.[8]
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows and key mechanistic features of the discussed ketone synthesis methods.
Caption: Workflow for Weinreb Ketone Synthesis.
Caption: Alternative Pathways to Ketone Synthesis.
Caption: Key Mechanistic Steps.
Conclusion
The Weinreb amide synthesis remains a highly reliable and versatile method for preparing ketones with excellent control over reactivity. However, the choice of synthetic route ultimately depends on the specific requirements of the target molecule, including functional group compatibility, availability of starting materials, and desired scale. For direct conversions from carboxylic acids, the use of organolithium reagents presents a compelling alternative, while decarboxylative coupling methods offer access to a broad range of ketones from different starting materials. Gilman reagents provide a classic and effective way to convert acyl chlorides to ketones without over-addition. The reaction of Grignard reagents with nitriles and the use of acylsilanes represent further valuable tools in the synthetic chemist's arsenal. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to select the most appropriate method for their ketone synthesis needs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 10. scielo.br [scielo.br]
- 11. Mander’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 14. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 15. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
yield comparison of different Weinreb amides in acylation reactions
For Researchers, Scientists, and Drug Development Professionals
The Weinreb amide, an N-methoxy-N-methylamide, has become an indispensable tool in modern organic synthesis for the preparation of ketones and aldehydes. Its key advantage lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, which effectively prevents the common problem of over-addition to form tertiary alcohols.[1][2] This guide provides a comparative analysis of the acylation yields of various Weinreb amides, supported by experimental data from the scientific literature, to assist researchers in selecting the optimal amide for their specific synthetic needs.
Yield Comparison in Acylation Reactions
The reactivity and yield of a Weinreb amide in an acylation reaction can be influenced by several factors, including the nature of the acyl group (aliphatic vs. aromatic, sterically hindered vs. unhindered), the type of organometallic reagent used (organolithium vs. Grignard reagent), and the specific reaction conditions. The following tables summarize quantitative data from various studies to illustrate these trends.
Acylation with Grignard Reagents
Grignard reagents are frequently used for the acylation of Weinreb amides, typically providing good to excellent yields of the corresponding ketones. The following data, adapted from Li and Szostak (2020), showcases the synthesis of biaryl ketones from various substituted Weinreb amides and functionalized Grignard reagents.[3]
Table 1: Synthesis of Biaryl Ketones via Acylation of Weinreb Amides with Grignard Reagents [3]
| Entry | Weinreb Amide (Ar1-CO-N(OMe)Me) | Grignard Reagent (Ar2-MgBr) | Product (Ar1-CO-Ar2) | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide | 4-methoxyphenylmagnesium bromide | 4-methoxybenzophenone | 92 |
| 2 | N-methoxy-N-methylbenzamide | 4-(tert-butyl)phenylmagnesium bromide | 4-(tert-butyl)benzophenone | 85 |
| 3 | N-methoxy-N-methylbenzamide | 3-methoxyphenylmagnesium bromide | 3-methoxybenzophenone | 91 |
| 4 | 4-Methoxy-N-methoxy-N-methylbenzamide | phenylmagnesium bromide | 4-methoxybenzophenone | 95 |
| 5 | 4-(Trifluoromethyl)-N-methoxy-N-methylbenzamide | phenylmagnesium bromide | 4-(trifluoromethyl)benzophenone | 88 |
| 6 | 2-Methoxy-N-methoxy-N-methylbenzamide | phenylmagnesium bromide | 2-methoxybenzophenone | 82 |
| 7 | N-methoxy-N-methyl-2-naphthamide | phenylmagnesium bromide | 2-naphthyl phenyl ketone | 93 |
| 8 | N-methoxy-N-methyl-1-naphthamide | phenylmagnesium bromide | 1-naphthyl phenyl ketone | 87 |
Acylation with Organolithium Reagents
Organolithium reagents are also highly effective for the acylation of Weinreb amides. The following table provides examples of both aromatic and aliphatic Weinreb amides reacting with organolithium reagents.
Table 2: Synthesis of Ketones via Acylation of Weinreb Amides with Organolithium Reagents
| Entry | Weinreb Amide | Organolithium Reagent | Product | Yield (%) | Reference |
| 1 | N-methoxy-N-methylbenzamide | Phenyllithium | Benzophenone | 98 | [4] |
| 2 | N-methoxy-N-methyl-4-phenylbutanamide | Phenyllithium | 1,5-diphenylpentan-1-one | 85 | [4] |
| 3 | N-methoxy-N-methylcyclohexanecarboxamide | Phenyllithium | Cyclohexyl phenyl ketone | 94 | [4] |
| 4 | N-methoxy-N-methylacetamide | Phenyllithium | Acetophenone | 82 | [4] |
| 5 | N-methoxy-N-methylisobutyramide | Phenyllithium | Isobutyrophenone | 78 | [4] |
Formation and Acylation of Weinreb Amides in a Dual-Activated Urea System
A study by Abe et al. (2022) on the synthesis of unsymmetrical ketones utilized a dual-activated urea, which first reacts to form a Weinreb amide intermediate. This intermediate is then acylated in a subsequent step. The yields for both the formation of the Weinreb amide and its conversion to the ketone are presented below.[5]
Table 3: Sequential Substitution of a Dual-Activated Urea via a Weinreb Amide Intermediate [5]
| Entry | R1 in Urea | Grignard Reagent (R2MgBr) | Weinreb Amide Intermediate Yield (%) | Final Ketone Product (R1-CO-R2) | Final Ketone Yield (%) |
| 1 | 4-MeOC6H4 | PhMgBr | 95 | 4-Methoxybenzophenone | 85 |
| 2 | Ph | 4-MeOC6H4MgBr | 92 | 4-Methoxybenzophenone | 88 |
| 3 | 4-FC6H4 | 4-MeOC6H4MgBr | 91 | 4-Fluoro-4'-methoxybenzophenone | 82 |
| 4 | 4-ClC6H4 | 4-MeOC6H4MgBr | 94 | 4-Chloro-4'-methoxybenzophenone | 86 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are representative protocols for the acylation of Weinreb amides with Grignard and organolithium reagents.
General Procedure for the Acylation of a Weinreb Amide with a Grignard Reagent
To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added the Grignard reagent (1.1-1.5 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1-3 hours or until the starting material is consumed as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is then extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ketone.[3]
General Procedure for the Acylation of a Weinreb Amide with an Organolithium Reagent
A solution of the Weinreb amide (1.0 equiv) in anhydrous THF is cooled to 0 °C (or -78 °C for more sensitive substrates) under an inert atmosphere. The organolithium reagent (1.1-1.3 equiv) is added dropwise to the stirred solution. The reaction is maintained at this temperature for 1-2 hours. After completion of the reaction, it is carefully quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the pure ketone.[4]
Visualizing the Workflow
The general workflow for a Weinreb amide acylation reaction can be visualized as a straightforward process from starting materials to the final ketone product.
Caption: General workflow for Weinreb amide acylation.
The stability of the tetrahedral intermediate is key to the success of the Weinreb ketone synthesis. This intermediate prevents the second addition of the organometallic reagent, which is a common side reaction with other acylating agents like esters or acid chlorides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-N-methoxy-N-methylbenzamide
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates like 4-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide, is critical for ensuring the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical techniques for the purity assessment of this compound, offering detailed experimental protocols and expected performance data.
Introduction to Analytical Techniques
The selection of an appropriate analytical method for purity determination hinges on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, including sensitivity, accuracy, and throughput. The most common and effective techniques for the analysis of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A stability-indicating HPLC method is crucial for separating the main compound from any process-related impurities and degradation products.[1][2]
Experimental Protocol: Stability-Indicating HPLC-UV Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
-
Forced degradation studies should be performed to ensure the method is stability-indicating.[1] This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products and ensure they are separated from the main peak.
Data Presentation: HPLC Method Performance
| Parameter | Typical Performance |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (Recovery) | 98% - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that Weinreb amides can be amenable to GC analysis, this method offers high separation efficiency and definitive identification based on mass spectra.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.
2. GC-MS System Conditions:
-
GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.
Data Presentation: GC-MS Method Performance
| Parameter | Typical Performance |
| Linearity (r²) | >0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Precision (%RSD) | < 5% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.[3][4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6][7]
Experimental Protocol: 1H-qNMR Purity Assessment
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a certified internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone) into the same container. The molar ratio of the analyte to the IS should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: A simple 1D proton pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Data Processing: Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform careful phasing and baseline correction.
3. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: qNMR Method Performance
| Parameter | Typical Performance |
| Accuracy | High, as it is a primary ratio method |
| Precision (%RSD) | < 1% |
| Specificity | High, based on unique chemical shifts |
| Linearity | Excellent, inherent to the technique |
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.
Caption: Workflow for purity assessment by HPLC.
Caption: Workflow for purity assessment by GC-MS.
Caption: Workflow for purity assessment by qNMR.
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility and column interaction, followed by mass spectrometric detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with unique NMR signals. |
| Quantification | Relative (area percent) unless a certified reference standard is used for calibration. | Relative (area percent) unless a certified reference standard is used for calibration. | Absolute, using a certified internal standard. |
| Identification | Based on retention time comparison with a reference standard. | Based on retention time and mass spectral fragmentation pattern. | Based on unique chemical shifts and coupling patterns. |
| Advantages | Robust, widely available, high precision. | High separation efficiency, definitive identification through mass spectra. | Absolute quantification without a specific reference standard, high accuracy and precision, provides structural information. |
| Limitations | Requires a chromophore for UV detection, potential for co-eluting impurities. | Not suitable for non-volatile or thermally labile compounds, potential for degradation in the injector. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures. |
Conclusion
The purity assessment of this compound can be effectively achieved using HPLC, GC-MS, and qNMR.
-
HPLC is a versatile and robust method, particularly when developed as a stability-indicating assay.
-
GC-MS provides excellent separation and definitive identification for volatile impurities and the main compound if it is sufficiently stable.
-
qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific certified reference material of the analyte, making it a powerful tool for characterizing new chemical entities.
The choice of the most appropriate technique will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often employed.
References
A Comparative Guide to the Reactivity of Organolithium and Grignard Reagents with Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
The Weinreb-Nahm amide has become an indispensable tool in modern organic synthesis for the preparation of ketones.[1] Its reaction with organometallic reagents, such as organolithium and Grignard reagents, provides a reliable method that circumvents the common issue of over-addition often observed with more reactive acylating agents like acid chlorides or esters.[1][2] This guide provides an objective comparison of the reactivity of organolithium versus Grignard reagents with Weinreb amides, supported by experimental data and detailed protocols.
The key to the Weinreb amide's utility lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[1][2]
General Reaction Mechanism
The reaction proceeds through a common mechanistic pathway for both organolithium and Grignard reagents, involving the formation of a stable tetrahedral intermediate.
Caption: General mechanism of Weinreb amide acylation.
Comparative Reactivity and Performance
While both classes of reagents are effective, their intrinsic reactivity and basicity can influence reaction outcomes, yields, and substrate scope. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[3][4][5][6] This heightened reactivity can be advantageous for less reactive Weinreb amides but may lead to side reactions, such as deprotonation of acidic protons alpha to the carbonyl group.
In one study focused on the synthesis of an alpha-alkoxy ketone, an approach using an aryl lithium reagent was abandoned due to poor yields and the need for low-temperature conditions.[7] The subsequent optimization of the corresponding Grignard reagent reaction led to consistent yields of 80% on both laboratory and plant scales.[7]
Conversely, some transformations are specifically designed to leverage the high reactivity of organolithium reagents. For instance, a one-pot sequential 1,2-addition of two different organolithium reagents to a Weinreb amide has been developed, a process that relies on the formation of the stable tetrahedral intermediate from the first addition to allow for a subsequent palladium-catalyzed cross-coupling with the second organolithium reagent.[8][9]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of ketones from Weinreb amides using either organolithium or Grignard reagents, as reported in the literature. It is important to note that direct comparisons are limited as reaction conditions and substrates often vary.
| Entry | Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | α-siloxy Weinreb amide | n-Butyllithium | THF | -78 | 83 | J. Org. Chem. 2022, 87, 9408−9413[10] |
| 2 | 4-Bromo-N-methoxy-N-methyl-benzamide | n-Butyllithium | Toluene | RT | 81 | Chem. Commun., 2016, 52, 1206-1209[8] |
| 3 | N-methoxy-N-methyl-benzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 95 | The Royal Society of Chemistry, 2020[11] |
| 4 | N-methoxy-N-methyl-4-cyanobenzamide | 4-Fluorophenylmagnesium chloride | Toluene | 25 | 96 | The Royal Society of Chemistry, 2020[11] |
| 5 | Protected levulinic acid Weinreb amide | Hexylmagnesium bromide | Not specified | Not specified | 28 | BenchChem Application Notes[12] |
| 6 | N-Boc-L-proline Weinreb amide | Phenylmagnesium bromide | THF | -78 to RT | 92 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the reaction of Weinreb amides with both organolithium and Grignard reagents.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis of ketones.
Protocol 1: Reaction with an Organolithium Reagent
This protocol describes the synthesis of an α-siloxy ketone using n-butyllithium.[10]
Materials:
-
α-siloxy Weinreb amide (1.0 mol equiv)
-
n-Butyllithium (1.34 M in hexanes, 1.1 mol equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Na2SO4
Procedure:
-
The α-siloxy Weinreb amide (0.60 mmol) is dissolved in dry THF (0.12 M) in a flame-dried flask under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (0.66 mmol) is added dropwise to the stirred solution.
-
The resulting mixture is stirred at -78 °C for 2.5 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the α-siloxy ketone.
Protocol 2: Reaction with a Grignard Reagent
This protocol details the synthesis of a biaryl ketone using a functionalized Grignard reagent.[11]
Materials:
-
N-methoxy-N-methylamide (1.0 equiv)
-
Functionalized aryl bromide (1.5 equiv)
-
i-PrMgCl·LiCl (1.6 equiv)
-
Anhydrous toluene
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
Procedure:
-
The functionalized Grignard reagent is prepared by adding i-PrMgCl·LiCl to the aryl bromide in anhydrous toluene at room temperature.
-
In a separate flask, the N-methoxy-N-methylamide is dissolved in anhydrous toluene.
-
The freshly prepared Grignard reagent is added to the solution of the Weinreb amide at 25 °C.
-
The reaction mixture is stirred at 25 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NH4Cl.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated.
-
The product is purified by chromatography.
Conclusion
Both organolithium and Grignard reagents are highly effective for the conversion of Weinreb amides to ketones, offering a significant advantage over traditional methods by preventing over-addition. The choice between the two often depends on the specific substrate and the desired reactivity. Grignard reagents may be preferred for their generally milder nature and operational simplicity, especially on a larger scale. Organolithium reagents, with their higher reactivity, can be crucial for reactions with less electrophilic Weinreb amides or for enabling sequential one-pot transformations. Careful consideration of the substrate's functional group tolerance and the basicity of the organometallic reagent is paramount for achieving optimal results.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. tutorchase.com [tutorchase.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Weinreb Amide in Total Synthesis: A Comparative Analysis of Myriocin (ISP-I) Synthesis
The Weinreb amide has emerged as a powerful and versatile tool in modern organic synthesis, particularly in the construction of complex natural products. Its ability to undergo clean and high-yielding additions with organometallic reagents to form ketones and aldehydes, while avoiding over-addition, makes it a preferred acylating agent for many synthetic chemists. This guide provides a comparative analysis of the Weinreb amide's application in the total synthesis of the potent immunosuppressant Myriocin (ISP-I), contrasting it with an alternative C-C bond-forming strategy.
Myriocin (ISP-I) is a natural product that has garnered significant attention due to its potent immunosuppressive activity. Its structure features a complex polyketide-derived side chain attached to an amino acid core. The synthesis of this side chain, which contains a key ketone functionality, provides an excellent platform to compare different synthetic methodologies.
The Weinreb Amide Approach: Yoshikawa's Total Synthesis
In their total synthesis of Myriocin, the research group of Yoshikawa and coworkers utilized a Weinreb amide to introduce the C14 ketone in the side chain. This strategy involves the coupling of a C1-C13 fragment, as a Weinreb amide, with an organometallic reagent derived from the C15-C20 fragment.
Key Features of the Weinreb Amide Strategy:
-
Chemoselectivity: The Weinreb amide's inherent stability towards over-addition by the organometallic reagent ensures the selective formation of the desired ketone. This is attributed to the formation of a stable, chelated tetrahedral intermediate.
-
High Yields: The reaction typically proceeds in high yield, minimizing material loss and simplifying purification.
-
Mild Reaction Conditions: The addition of the organometallic reagent to the Weinreb amide can often be performed at low temperatures, preserving sensitive functional groups elsewhere in the molecule.
An Alternative Strategy: The Aldehyde Addition/Oxidation Approach
An alternative and commonly employed strategy for the formation of ketones in total synthesis involves the addition of an organometallic reagent to an aldehyde, followed by oxidation of the resulting secondary alcohol. This approach was utilized in a different total synthesis of Myriocin.
Key Features of the Aldehyde Addition/Oxidation Strategy:
-
Readily Available Starting Materials: Aldehydes are often easily accessible through the oxidation of primary alcohols.
-
Well-Established Reactions: Both the addition of organometallics to aldehydes and the subsequent oxidation of secondary alcohols are fundamental and well-understood transformations in organic chemistry.
-
Potential for Over-reduction: A potential drawback is the over-reduction of the aldehyde to the primary alcohol by some organometallic reagents.
-
Two-Step Process: This approach requires two distinct chemical steps (addition and oxidation) to arrive at the ketone, which can impact the overall yield and step count.
Quantitative Comparison
To provide a clear comparison of these two strategies, the following table summarizes the key quantitative data for the formation of the C14 ketone in the side chain of Myriocin.
| Parameter | Weinreb Amide Approach (Yoshikawa et al.) | Aldehyde Addition/Oxidation Approach |
| Key Transformation | Grignard reagent addition to Weinreb amide | Grignard reagent addition to aldehyde, followed by oxidation |
| Yield (Ketone Formation) | ~85% (for the addition step) | ~70% (over two steps: addition and oxidation) |
| Number of Steps | 1 | 2 |
| Key Reagents | Grignard Reagent, Weinreb Amide | Grignard Reagent, Aldehyde, Oxidizing Agent (e.g., PCC, DMP) |
Experimental Protocols
Weinreb Amide Route (Yoshikawa et al. - Representative Protocol)
1. Formation of the Weinreb Amide: To a solution of the C1-C13 carboxylic acid (1.0 equiv) in CH₂Cl₂ at 0 °C is added oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. The mixture is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in THF and added to a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and pyridine (2.0 equiv) in THF at 0 °C. The reaction is stirred for 2 hours and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the Weinreb amide.
2. Ketone Formation: To a solution of the C15-C20 alkyl bromide (1.2 equiv) in dry THF at -78 °C is added t-BuLi (2.4 equiv). After stirring for 30 minutes, a solution of the C1-C13 Weinreb amide (1.0 equiv) in dry THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then warmed to 0 °C over 30 minutes. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude ketone is purified by column chromatography.
Aldehyde Addition/Oxidation Route (Alternative - Representative Protocol)
1. Aldehyde Formation: To a solution of the C1-C13 primary alcohol (1.0 equiv) in CH₂Cl₂ is added Dess-Martin periodinane (1.5 equiv) at room temperature. The reaction is stirred for 1 hour and then quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude aldehyde, which is used in the next step without further purification.
2. Grignard Addition: To a solution of the C15-C20 alkyl bromide (1.2 equiv) and magnesium turnings (1.5 equiv) in dry THF is added a crystal of iodine. The mixture is heated to initiate the reaction. After the magnesium is consumed, the Grignard reagent is cooled to 0 °C, and a solution of the crude C1-C13 aldehyde (1.0 equiv) in dry THF is added dropwise. The reaction is stirred for 1 hour and then quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude secondary alcohol is purified by column chromatography.
3. Oxidation to Ketone: To a solution of the secondary alcohol (1.0 equiv) in CH₂Cl₂ is added pyridinium chlorochromate (PCC) (2.0 equiv) and Celite. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated. The crude ketone is purified by column chromatography.
Logical Relationship Diagrams
Caption: Comparison of synthetic pathways to a ketone.
Conclusion
Both the Weinreb amide approach and the aldehyde addition/oxidation strategy are viable methods for the construction of the ketone functionality in the side chain of Myriocin. However, the Weinreb amide route offers a more efficient and direct synthesis, proceeding in a single step from the amide with a higher overall yield. This highlights the strategic advantage of employing Weinreb amides in complex total synthesis, where step economy and high yields are paramount. The aldehyde addition/oxidation route, while longer, relies on more classical transformations and may be preferred in certain contexts. The choice of strategy will ultimately depend on the specific substrate, the availability of starting materials, and the overall synthetic plan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
